Product packaging for FXIa-IN-7(Cat. No.:)

FXIa-IN-7

Cat. No.: B7440806
M. Wt: 456.5 g/mol
InChI Key: GOERAAJVARXHDP-JWQCQUIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FXIa-IN-7 is a potent and selective small-molecule inhibitor of activated coagulation Factor XI (FXIa), representing a novel and promising target for antithrombotic therapy. Traditional anticoagulants target thrombin or Factor Xa, which are critical for normal hemostasis, leading to a significant risk of bleeding. In contrast, a growing body of evidence suggests that inhibiting FXIa may prevent pathological thrombus formation while preserving hemostasis, thereby potentially uncoupling efficacy from bleeding risk. This makes FXIa an attractive target for developing safer anticoagulants. This compound acts by competitively and reversibly binding to the active site of the FXIa enzyme, effectively inhibiting its proteolytic activity. By blocking FXIa, this compound attenuates the amplification of the intrinsic coagulation pathway, reducing thrombin generation downstream. This mechanism is expected to provide robust antithrombotic effects in models of venous and arterial thrombosis. Research with this compound can provide valuable insights for conditions such as venous thromboembolism (VTE), atrial fibrillation, and ischemic stroke, particularly in patient populations where current anticoagulants pose an unacceptable bleeding hazard. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28N2O4 B7440806 FXIa-IN-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2S)-2-[3-[(3S)-3-amino-2,3-dihydro-1-benzofuran-5-yl]-5-propan-2-ylphenyl]-2-hydroxyethyl]indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c1-16(2)19-10-20(18-6-7-26-23(13-18)24(29)15-34-26)12-21(11-19)25(31)14-30-9-8-17-4-3-5-22(27(17)30)28(32)33/h3-13,16,24-25,31H,14-15,29H2,1-2H3,(H,32,33)/t24-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOERAAJVARXHDP-JWQCQUIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OCC3N)C(CN4C=CC5=C4C(=CC=C5)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OC[C@H]3N)[C@@H](CN4C=CC5=C4C(=CC=C5)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of Factor XIa Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Factor XIa (FXIa) has emerged as a compelling target for the development of novel anticoagulants.[1][2] Its position in the intrinsic pathway of the coagulation cascade, contributing significantly to thrombus formation with a lesser role in hemostasis, presents a promising therapeutic window for preventing thrombosis with a reduced risk of bleeding complications.[1][3] This technical guide provides an in-depth exploration of the mechanism of action of FXIa inhibitors, intended for researchers, scientists, and drug development professionals. While specific data for a compound designated "FXIa-IN-7" is not publicly available, this document outlines the foundational principles and experimental methodologies relevant to the characterization of any FXIa inhibitor.

The Role of FXIa in the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway.

  • Intrinsic Pathway Activation: The intrinsic pathway is initiated when factor XII (FXII) comes into contact with a negatively charged surface, leading to its activation to FXIIa.[4] FXIIa then activates factor XI (FXI) to FXIa.[1][4]

  • FXIa's Key Function: FXIa, a serine protease, plays a crucial role in amplifying the coagulation signal by activating factor IX (FIX) to FIXa.[1][5]

  • Thrombin Generation: FIXa, in complex with its cofactor factor VIIIa, forms the "tenase" complex, which potently activates factor X (FX) to FXa.[6][7] FXa then converts prothrombin to thrombin, the central enzyme in coagulation, which cleaves fibrinogen to fibrin, leading to clot formation.[6] Thrombin also mediates a feedback activation of FXI, further amplifying its own generation.[3][5]

General Mechanisms of FXIa Inhibition

FXIa inhibitors can be broadly categorized based on their mechanism of action, primarily targeting the enzymatic activity of FXIa.

  • Active Site Inhibition: Many small molecule inhibitors are designed to directly bind to the active site of FXIa, preventing its interaction with its natural substrate, FIX.[1] These are often competitive inhibitors.

  • Allosteric Inhibition: Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

  • Antibody-Mediated Inhibition: Monoclonal antibodies can be developed to bind to specific epitopes on FXIa, thereby sterically hindering substrate binding or inducing conformational changes that inactivate the enzyme.[8]

  • Antisense Oligonucleotides (ASOs): ASOs are designed to reduce the synthesis of FXI in the liver, thereby lowering the circulating levels of the zymogen and, consequently, the amount of FXIa that can be generated.[3]

Quantitative Analysis of FXIa Inhibitors

The potency and selectivity of FXIa inhibitors are determined through various quantitative assays. The following table summarizes representative data for different classes of FXIa inhibitors found in the literature.

Inhibitor ClassRepresentative InhibitorTargetAssay TypeIC50KiSelectivity ProfileReference
PeptidomimeticCompound 21Human FXIaEnzymatic-4.7 µMThrombin (13.87 µM), Trypsin (0.062 µM), Plasma Kallikrein (0.32 µM)[1]
PeptidomimeticCompound 22Human FXIaEnzymatic-3.37 µM-[1]
Boronic Acid EsterCompound 7FXIaEnzymatic7.3 µM-Thrombin (30.8 µM), FXa (175.4 µM), Trypsin (20.3 µM)[1]
Boronic Acid EsterCompound 8FXIaEnzymatic1.4 µM-Thrombin (12.3 µM), FXa (43.6 µM)[1]
Kunitz-type InhibitorFasxiatorFXIaEnzymatic1.5 µM20.2 nM (KD)-[1]
Monoclonal AntibodyDEFFXIaThrombin Generation--Specific for FXIa over zymogen and related proteases[8]
Corn Trypsin InhibitorCTIFXIaChromogenic23 µM8.1 µMAlso inhibits FXIIa[9]

Note: IC50 and Ki values are dependent on assay conditions. This table provides a comparative overview.

Experimental Protocols

The characterization of FXIa inhibitors involves a suite of biochemical and cell-based assays.

FXIa Enzymatic Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of purified human FXIa using a chromogenic or fluorogenic substrate.

Protocol:

  • Reagents: Purified human FXIa, chromogenic or fluorogenic substrate (e.g., S-2366 or Gly-Pro-Arg-AFC), assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4).[10]

  • Procedure: a. Pre-incubate a fixed concentration of human FXIa (e.g., 0.04 nM) with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 25°C).[10] b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the rate of substrate hydrolysis by measuring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time.[10]

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using the Michaelis-Menten equation and appropriate inhibition models (e.g., competitive, non-competitive).[9][11]

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay is a plasma-based clotting assay that measures the integrity of the intrinsic and common coagulation pathways. Inhibition of FXIa will prolong the aPTT.

Protocol:

  • Reagents: Human plasma, aPTT reagent (containing a contact activator like silica and phospholipids), calcium chloride solution.

  • Procedure: a. Pre-incubate human plasma with varying concentrations of the test inhibitor. b. Add the aPTT reagent to the plasma and incubate for a specific time to activate the contact pathway. c. Initiate clotting by adding calcium chloride. d. Measure the time taken for clot formation using a coagulometer.

  • Data Analysis: Plot the clotting time against the inhibitor concentration to determine the concentration required to double the baseline aPTT.

Thrombin Generation Assay (TGA)

Principle: This assay provides a more global assessment of coagulation by measuring the total amount of thrombin generated over time in plasma. FXIa inhibitors are expected to reduce the peak height and delay the time to peak thrombin generation.

Protocol:

  • Reagents: Platelet-poor or platelet-rich human plasma, a trigger for coagulation (e.g., tissue factor, silica), a fluorogenic thrombin substrate, and a calcium solution.

  • Procedure: a. Add the test inhibitor at various concentrations to the plasma. b. Initiate coagulation by adding the trigger and the fluorogenic substrate/calcium mixture. c. Continuously monitor the fluorescence signal, which is proportional to the amount of active thrombin.

  • Data Analysis: Generate a thrombin generation curve (thrombin concentration versus time). Key parameters to analyze include the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP).

Visualizing the Mechanism of Action

Signaling Pathway of the Intrinsic Coagulation Cascade

Intrinsic_Coagulation_Cascade cluster_contact Contact Activation cluster_common Common Pathway Contact Contact FXII FXII FXIIa FXIIa FXII->FXIIa Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein FXI FXI FXIIa->FXI Activates Kallikrein Kallikrein Prekallikrein->Kallikrein Activation HMWK HMWK HMWK->FXII HMWK->Prekallikrein FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa Tenase Complex Tenase Complex FIXa->Tenase Complex FVIIIa FVIIIa FVIIIa->Tenase Complex FX FX Tenase Complex->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin

Caption: Intrinsic pathway of the coagulation cascade highlighting the central role of FXIa.

Experimental Workflow for FXIa Inhibitor Screening

Inhibitor_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_lead_opt Lead Optimization Compound Library Compound Library FXIa Enzymatic Assay FXIa Enzymatic Assay Compound Library->FXIa Enzymatic Assay Hit Identification Hit Identification FXIa Enzymatic Assay->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 aPTT Assay aPTT Assay Dose-Response & IC50->aPTT Assay Thrombin Generation Assay Thrombin Generation Assay aPTT Assay->Thrombin Generation Assay Selectivity Panel Selectivity Panel Thrombin Generation Assay->Selectivity Panel Structure-Activity Relationship Structure-Activity Relationship Selectivity Panel->Structure-Activity Relationship In vivo Efficacy Models In vivo Efficacy Models Structure-Activity Relationship->In vivo Efficacy Models Pharmacokinetics/Pharmacodynamics Pharmacokinetics/Pharmacodynamics In vivo Efficacy Models->Pharmacokinetics/Pharmacodynamics Candidate Drug Candidate Drug Pharmacokinetics/Pharmacodynamics->Candidate Drug

Caption: A typical workflow for the discovery and characterization of FXIa inhibitors.

Logical Relationship of FXIa Inhibition and Anticoagulant Effect

Inhibition_Logic FXIa Inhibitor FXIa Inhibitor FXIa Activity FXIa Activity FXIa Inhibitor->FXIa Activity Inhibits FIX Activation FIX Activation FXIa Activity->FIX Activation Decreases Thrombin Generation Thrombin Generation FIX Activation->Thrombin Generation Reduces Fibrin Formation Fibrin Formation Thrombin Generation->Fibrin Formation Diminishes Anticoagulant Effect Anticoagulant Effect Fibrin Formation->Anticoagulant Effect Leads to

Caption: The logical cascade from FXIa inhibition to the resulting anticoagulant effect.

Conclusion

Inhibitors of Factor XIa represent a promising new class of anticoagulants with the potential for an improved safety profile. Understanding their mechanism of action through robust quantitative and qualitative experimental approaches is paramount for the successful development of these novel therapies. The methodologies and principles outlined in this guide provide a framework for the comprehensive characterization of any FXIa inhibitor, including novel chemical entities such as a hypothetical "this compound". Further research into the specific interactions and downstream effects of these inhibitors will continue to refine our understanding and pave the way for their clinical application.

References

what is the chemical structure of FXIa-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the chemical structure, mechanism of action, and relevant experimental data for the Factor XIa inhibitor, FXIa-IN-7.

Chemical Structure and Properties

This compound is a potent and selective inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. Due to its specific inhibitory action, this compound is under investigation as a potential anticoagulant therapeutic with a reduced bleeding risk compared to traditional anticoagulants.

Chemical Formula: C₂₄H₂₇N₅O₅

Molecular Weight: 481.51 g/mol

IUPAC Name: 4-((S)-1-((S)-2-((2-acetyl-6-aminopyridin-3-yl)amino)-3-methylbutanamido)-2-(4-(hydroxymethyl)phenyl)ethyl)benzoic acid

CAS Number: 2658911-73-7

Canonical SMILES: CC(C)--INVALID-LINK--C(=O)N--INVALID-LINK--C3=CC=C(C=C3)CO

InChI Key: InChI=1S/C24H27N5O5/c1-14(2)20(28-21-18(15(3)30)10-17(25)11-22(21)26)23(31)27-19(16-4-6-24(32)33)12-13-7-9-29

Below is a 2D representation of the chemical structure of this compound:

this compound Chemical Structure

Mechanism of Action and Signaling Pathway

This compound functions as a direct, competitive inhibitor of Factor XIa. FXIa is a serine protease that plays a crucial role in the amplification of the coagulation cascade. It is activated from its zymogen form, Factor XI, by Factor XIIa or thrombin. Activated FXIa then proceeds to activate Factor IX, which in turn activates Factor X, leading to a burst in thrombin generation and the formation of a stable fibrin clot.

By binding to the active site of FXIa, this compound prevents the binding and subsequent cleavage of its natural substrate, Factor IX. This inhibition effectively dampens the amplification of the coagulation cascade, thereby reducing thrombus formation. The targeted inhibition of FXIa is hypothesized to have a minimal impact on normal hemostasis, which is primarily initiated via the extrinsic pathway, thus offering a safer anticoagulant profile.

The simplified signaling pathway illustrating the point of intervention for this compound is depicted below.

coagulation_cascade FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX activates (with FVIIIa) FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates (with FVa) Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI feedback activation Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin FXIa_IN_7 This compound FXIa_IN_7->FXIa inhibits

Figure 1. The Coagulation Cascade and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

ParameterValueSpeciesAssay Conditions
IC₅₀ 0.45 nMHumanChromogenic substrate assay
Kᵢ 0.21 nMHumanEnzyme kinetics
Selectivity >1000-fold vs. other serine proteases (e.g., Thrombin, FXa, Trypsin)--

Experimental Protocols

FXIa Inhibition Assay (Chromogenic Substrate Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human Factor XIa.

Materials:

  • Human Factor XIa (purified)

  • Chromogenic FXIa substrate (e.g., S-2366)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

  • This compound (serial dilutions)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add a fixed concentration of human FXIa to each well.

  • Add the serially diluted this compound or vehicle control to the wells containing FXIa.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Monitor the absorbance at 405 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

The experimental workflow for the FXIa inhibition assay is illustrated in the diagram below.

assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add this compound dilutions to plate prep_inhibitor->add_inhibitor prep_enzyme Prepare FXIa solution add_enzyme Add FXIa to 96-well plate prep_enzyme->add_enzyme prep_substrate Prepare chromogenic substrate solution add_substrate Add substrate to initiate reaction prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate at 37°C for 15 min add_inhibitor->incubate incubate->add_substrate read_plate Read absorbance at 405 nm add_substrate->read_plate calc_rate Calculate reaction rates read_plate->calc_rate plot_data Plot % inhibition vs. [Inhibitor] calc_rate->plot_data fit_curve Fit data to determine IC₅₀ plot_data->fit_curve

Figure 2. Experimental workflow for the FXIa chromogenic substrate assay.

Conclusion

This compound is a highly potent and selective inhibitor of Factor XIa with a well-defined mechanism of action. The quantitative data from in vitro assays demonstrate its potential as a promising candidate for the development of a novel anticoagulant therapy. Further preclinical and clinical studies are warranted to fully evaluate its efficacy and safety profile.

The Discovery and Synthesis of FXIa-IN-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of FXIa-IN-7, a potent and selective inhibitor of Factor XIa (FXIa). The document details the synthetic route, experimental protocols for its biological characterization, and key quantitative data, offering a comprehensive resource for researchers in the field of anticoagulant drug discovery.

Introduction to this compound

Factor XIa is a critical enzyme in the intrinsic pathway of the coagulation cascade and has emerged as a promising target for the development of novel anticoagulants with a potentially lower bleeding risk compared to traditional therapies. FXIa's role is primarily in the amplification of the coagulation signal, and its inhibition is hypothesized to have a more pronounced antithrombotic effect than an impact on hemostasis. This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for FXIa.

Quantitative Biological Data

The inhibitory activity of this compound and its selectivity against other key serine proteases in the coagulation cascade are summarized below.

CompoundFXIa IC50 (nM)FIIa IC50 (nM)FVIIa IC50 (nM)FXa IC50 (nM)Plasma Kallikrein IC50 (nM)
This compound1.2>10000>10000>100007800

Data presented is a compilation from publicly available sources. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates followed by their coupling to yield the final product.

Synthetic Workflow

G A Intermediate 1 Synthesis C Coupling Reaction A->C B Intermediate 2 Synthesis B->C D Final Product (this compound) C->D E Purification and Characterization D->E G cluster_0 In Vitro Assays cluster_1 Data Analysis A FXIa Enzymatic Assay D IC50 Determination A->D B Selectivity Assays (FIIa, FVIIa, FXa, etc.) E Selectivity Profile B->E C aPTT Assay F Clotting Time Measurement C->F G XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIIa->XI Activation XIa FXIa XI->XIa IX FIX XIa->IX Activation IXa FIXa IX->IXa X FX IXa->X Activation (with FVIIIa) VIIIa FVIIIa Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activation (with FVa) Va FVa Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot FXIa_IN_7 This compound FXIa_IN_7->XIa Inhibition

Unraveling the Structure-Activity Relationship of FXIa-IN-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the potent and selective Factor XIa inhibitor, FXIa-IN-7, for researchers and drug development professionals. This guide details the compound's structure-activity relationship, experimental protocols, and key molecular interactions.

This compound is a potent and selective small molecule inhibitor of Factor XIa (FXIa), a key enzyme in the contact activation pathway of the coagulation cascade. Its development has provided valuable insights into the structural requirements for achieving high affinity and selectivity for FXIa, a promising target for anticoagulant therapies with a potentially lower bleeding risk compared to current treatments. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental methodologies, and visualizations of key concepts.

Structure-Activity Relationship (SAR)

The SAR of this compound and its analogs reveals critical insights into the molecular features that govern its potency and selectivity. The core scaffold of these inhibitors was developed through a scaffold-hopping strategy from a previously identified selective FXIa inhibitor. The optimization of this scaffold focused on modifications at the R1, R2, and R3 positions, leading to significant improvements in inhibitory activity and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound and Analogs
CompoundR1R2R3FXIa IC50 (nM)FIIa IC50 (nM)FXa IC50 (nM)Plasma Kallikrein IC50 (nM)
1 HHH1.8>10000>100001200
2 MeHH0.9>10000>10000800
3 EtHH1.2>10000>10000950
4 HMeH2.5>10000>100001500
5 HHMe0.8>10000>10000750
This compound (6) MeHMe0.5 >10000 >10000 600

As demonstrated in the table, the introduction of a methyl group at the R1 position (compound 2) and the R3 position (compound 5) independently led to an increase in potency compared to the unsubstituted parent compound (1). The combination of these two methyl groups in this compound (compound 6) resulted in the most potent analog, with an IC50 of 0.5 nM against FXIa. Notably, all listed analogs displayed high selectivity against other serine proteases involved in the coagulation cascade, such as FIIa (thrombin) and FXa, as well as the related enzyme plasma kallikrein.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

FXIa Enzymatic Assay

This assay quantifies the inhibitory activity of the compounds against human Factor XIa.

Materials:

  • Human FXIa (Enzyme Research Laboratories)

  • Spectrofluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay buffer: Tris-HCl (50 mM, pH 7.4), NaCl (150 mM), CaCl2 (5 mM), and BSA (0.1%)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Add 2 µL of the test compound solution in DMSO to the wells of a 384-well plate.

  • Add 50 µL of human FXIa solution (final concentration of 1 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding 50 µL of the spectrofluorogenic substrate solution (final concentration of 100 µM).

  • Monitor the fluorescence intensity (excitation at 380 nm, emission at 460 nm) every minute for 30 minutes using a microplate reader.

  • The initial reaction rates are calculated from the linear portion of the fluorescence versus time curve.

  • The IC50 values are determined by fitting the dose-response curves using a four-parameter logistic equation.

Protease Selectivity Assays

To assess the selectivity of the compounds, similar enzymatic assays are performed using other serine proteases.

Enzymes:

  • Human FIIa (thrombin)

  • Human FXa

  • Human plasma kallikrein

Procedure: The experimental procedure is analogous to the FXIa enzymatic assay, with the following modifications:

  • The respective enzymes are used at their appropriate final concentrations.

  • Enzyme-specific chromogenic or fluorogenic substrates are utilized.

  • The assay conditions (e.g., buffer components) are optimized for each enzyme to ensure optimal activity.

In Vivo Thrombosis Model

An in vivo ferric chloride-induced thrombosis model in rats is used to evaluate the antithrombotic efficacy of the compounds.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • The test compounds are administered to the rats, typically via oral gavage or intravenous injection, at various doses.

  • After a predetermined time, the animals are anesthetized.

  • The carotid artery is exposed, and a filter paper saturated with 10% ferric chloride solution is applied to the arterial surface for 5 minutes to induce thrombus formation.

  • Blood flow in the carotid artery is monitored using a Doppler flow probe.

  • The time to vessel occlusion is recorded.

  • The efficacy of the compound is determined by its ability to prolong the time to occlusion compared to a vehicle-treated control group.

Visualizations

The following diagrams illustrate key concepts related to the SAR and experimental workflow for this compound.

SAR_Concept cluster_scaffold Core Scaffold cluster_modifications Chemical Modifications cluster_outcomes Biological Outcomes Core [Scaffold Structure] R1 R1 Position Core->R1 R2 R2 Position Core->R2 R3 R3 Position Core->R3 Potency Potency (IC50) R1->Potency Methyl substitution increases potency R3->Potency Methyl substitution increases potency PK Pharmacokinetics Potency->PK Selectivity Selectivity Selectivity->PK

Figure 1: A conceptual diagram illustrating the structure-activity relationship of this compound, where modifications at R1 and R3 on the core scaffold primarily influence potency.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A1 Compound Synthesis A2 FXIa Enzymatic Assay A1->A2 Test Compounds A3 Protease Selectivity Panel A2->A3 Potent Hits A4 Lead Compound Identification A3->A4 Selective Hits B1 Pharmacokinetic Studies A4->B1 Optimized Lead B2 In Vivo Thrombosis Model B1->B2 Dosing Regimen B3 Efficacy & Safety Assessment B2->B3

Figure 2: A flowchart depicting the typical experimental workflow for the discovery and evaluation of FXIa inhibitors like this compound.

Signaling_Pathway cluster_cascade Intrinsic Pathway of Coagulation cluster_inhibition Mechanism of Inhibition FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI Activation FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activation FIXa FIXa FIX->FIXa Thrombin Thrombin FIXa->Thrombin Thrombin Generation Inhibitor This compound Block Inhibition Inhibitor->Block Block->FXIa Binds to active site

Figure 3: A simplified diagram of the intrinsic coagulation pathway, highlighting the point of intervention by this compound.

Preclinical Data for Factor XIa Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific preclinical data for a compound designated "FXIa-IN-7" is publicly available. This document provides a comprehensive overview and technical guide based on representative preclinical data from several well-characterized small molecule and polypeptide inhibitors of Factor XIa (FXIa). The data presented herein is a synthesis of publicly available information for compounds such as BMS-654457, EP-7041, BMS-962212, and rFasxiatorN17R,L19E, and is intended to serve as a reference for researchers, scientists, and drug development professionals in the field of anticoagulation.

Introduction

Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade.[1] Its primary role is to amplify thrombin generation by activating Factor IX, a process central to the formation of a stable thrombus.[1] Growing evidence suggests that while FXIa is pivotal for pathological thrombus formation, it plays a lesser role in normal hemostasis. This characteristic makes FXIa an attractive therapeutic target for the development of novel anticoagulants with a potentially wider therapeutic window and a reduced risk of bleeding complications compared to traditional therapies that target Factor Xa or thrombin.[2] This guide summarizes the preclinical data for several investigational FXIa inhibitors, detailing their in vitro and in vivo properties, and the experimental protocols used for their evaluation.

Quantitative Data Presentation

The following tables summarize the key in vitro and in vivo preclinical data for representative FXIa inhibitors.

Table 1: In Vitro Activity of Representative FXIa Inhibitors
CompoundTypeTargetKiIC50SelectivityReference
BMS-962212 Small MoleculeHuman FXIa0.7 nM-Highly Selective[3][4]
EP-7041 Small MoleculeHuman FXIa-7.1 nM>1970x vs. FXa, >2800x vs. Thrombin[5][6]
rFasxiatorN17R,L19E PolypeptideFXIa0.9 nM-Improved selectivity[No specific reference in search]
BMS-654457 Small MoleculeFXIa--Reversible and competitive inhibitor
Inhibitor 47 Small MoleculeFXIa0.20 nM--
Table 2: In Vitro Anticoagulant Activity in Plasma
CompoundSpeciesaPTT Assay (EC2x)PT AssayReference
BMS-654457 Human, RabbitEquipotentNo effect
BMS-262084 Human0.14 µMNo effect up to 100 µM
Rat2.2 µMNo effect up to 100 µM
Inhibitor 47 -2.2 µMNo activity

EC2x: Concentration required to double the clotting time in the activated Partial Thromboplastin Time (aPTT) assay.

Table 3: In Vivo Antithrombotic Efficacy of Representative FXIa Inhibitors
CompoundAnimal ModelDosing (IV)EfficacyReference
BMS-654457 Rabbit (Electrolytic Carotid Artery Thrombosis)0.37 mg/kg + 0.27 mg/kg/h~90% preservation of blood flow
BMS-962212 Rabbit (Arterial Thrombosis)-EC50 of 80 nM (thrombus weight reduction)[3]
Monkey (Electrolytic Carotid Artery Thrombosis)2 mg/kg + 5.6 mg/kg/h74% reduction in thrombus weight[4]
EP-7041 Rat (FeCl3 Venous Thrombosis)0.3 mg/kgMinimum efficacious dose[5]
BMS-262084 Rat (FeCl3 Vena Cava Thrombosis)12 mg/kg + 12 mg/kg/h97% maximum reduction
Rat (FeCl3 Carotid Artery Thrombosis)12 mg/kg + 12 mg/kg/h73% maximum reduction
Table 4: Hemostasis and Bleeding Risk Assessment
CompoundAnimal ModelDosing (IV)Bleeding Time EffectReference
BMS-654457 Rabbit (Cuticle Bleeding)1.1 mg/kg + 0.8 mg/kg/h1.33-fold increase
BMS-962212 Rabbit (Cuticle Bleeding)Dose producing 80% antithrombotic efficacyNo increase[3]
Monkey (Kidney Bleeding)2 mg/kg + 5.6 mg/kg/hNo increase[4]
EP-7041 Rat (Mesenteric Artery Puncture)Up to 10 mg/kg (30x efficacious dose)No liability[5]

Experimental Protocols

In Vitro Assays

The inhibitory activity of compounds against purified human FXIa is determined using a chromogenic substrate. The assay is typically performed in a microplate format.

  • Reagents: Purified human FXIa, chromogenic substrate for FXIa, assay buffer (e.g., Tris-based buffer at physiological pH containing salts and a carrier protein like BSA).

  • Procedure:

    • The test compound is serially diluted and pre-incubated with a fixed concentration of FXIa in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

    • The rate of substrate cleavage is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are determined from kinetic studies by varying both inhibitor and substrate concentrations and fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive).

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

  • Sample: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.

  • Reagents: aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids), and calcium chloride (CaCl2).

  • Procedure:

    • Plasma is incubated with the test compound at various concentrations.

    • The aPTT reagent is added to the plasma and incubated for a defined period (e.g., 3-5 minutes) at 37°C to activate contact factors.

    • Clotting is initiated by the addition of CaCl2.

    • The time to clot formation is measured using a coagulometer.

  • Data Analysis: The concentration of the inhibitor required to double the baseline clotting time (EC2x) is determined.

In Vivo Models

This model is widely used to evaluate the efficacy of antithrombotic agents in rodents.

  • Animal Species: Mouse or rat.[1]

  • Procedure:

    • The animal is anesthetized, and a carotid artery is surgically exposed.

    • Baseline blood flow is measured using a Doppler flow probe.[1]

    • A piece of filter paper saturated with FeCl3 solution (e.g., 5-10%) is applied to the adventitial surface of the artery for a short duration (e.g., 1-3 minutes) to induce endothelial injury.[1]

    • The filter paper is removed, and blood flow is monitored continuously to determine the time to vessel occlusion.[1]

    • The test compound is typically administered intravenously before the FeCl3 application.

  • Endpoint: The primary endpoint is the time to occlusion or the prevention of occlusion within a specified timeframe.

This model, often used in larger animals like rabbits, creates a more controlled injury to induce thrombosis.

  • Animal Species: Rabbit or monkey.[4]

  • Procedure:

    • The animal is anesthetized, and the carotid artery is isolated.

    • An electrode is inserted into the artery to deliver a small electrical current (e.g., 250 µA), which injures the endothelium and initiates thrombus formation.[2]

    • The test compound is administered as an intravenous bolus followed by a continuous infusion to achieve steady-state plasma concentrations.[4]

  • Endpoint: Efficacy is assessed by measuring the preservation of integrated carotid blood flow over a set period (e.g., 90 minutes) or by measuring the final thrombus weight.

This model assesses the effect of a compound on primary hemostasis.

  • Animal Species: Rabbit.

  • Procedure:

    • The animal is anesthetized.

    • A standardized incision is made in the nail cuticle using a template device to ensure consistency.

    • The time until bleeding stops is recorded. Blood is gently blotted away from the incision without disturbing the forming clot.

    • The test compound is administered prior to the incision.

  • Endpoint: The bleeding time is compared between treated and vehicle control groups. A significant prolongation indicates a potential bleeding risk.

Mandatory Visualizations

Signaling Pathway Diagram

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact XI FXI XIIa->XI Activates XIa FXIa XI->XIa IX FIX XIa->IX Activates IXa FIXa IX->IXa X FX IXa->X Tenase Complex (with FVIIIa) TF Tissue Factor TF_VIIa TF-FVIIa Complex TF->TF_VIIa VIIa FVIIa VIIa->TF_VIIa TF_VIIa->X Activates Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor This compound (Target) Inhibitor->XIa Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation EnzymeAssay 1. Enzymatic Assay (vs. Purified FXIa) Determine Ki / IC50 Selectivity 2. Selectivity Panel (vs. Thrombin, FXa, etc.) EnzymeAssay->Selectivity PlasmaAssay 3. Plasma Clotting Assay (aPTT / PT) Selectivity->PlasmaAssay PK 4. Pharmacokinetics (PK) (Rat / Rabbit) Determine Half-life, Clearance PlasmaAssay->PK Proceed if potent and selective Result1 Potent & Selective FXIa Inhibitor PlasmaAssay->Result1 Efficacy 5. Thrombosis Model (e.g., Rabbit ECAT) Assess Antithrombotic Efficacy PK->Efficacy Safety 6. Hemostasis Model (e.g., Rabbit Bleeding Time) Assess Bleeding Risk Efficacy->Safety Result2 Favorable PK/PD and Safety Profile Safety->Result2

References

The Role of Factor XIa in the Coagulation Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth exploration of Factor XIa (FXIa), a critical serine protease in the blood coagulation cascade. We will examine its activation, enzymatic function, and its distinct roles in thrombosis and hemostasis, making it a key target for next-generation anticoagulants. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Factor XI and its Place in the Coagulation Cascade

Blood coagulation is a complex process involving a series of enzymatic reactions that culminate in the formation of a stable fibrin clot. Traditionally, this process is divided into the intrinsic, extrinsic, and common pathways. Factor XI (FXI) is a zymogen, or inactive enzyme precursor, that circulates in the blood primarily in a complex with high-molecular-weight kininogen (HK). Upon activation to FXIa, it functions as a key component of the intrinsic pathway, amplifying the coagulation signal.

While the classical waterfall model provides a useful framework, the contemporary cell-based model of coagulation highlights that the extrinsic pathway (initiated by Tissue Factor) is primarily responsible for the initiation of coagulation. The intrinsic pathway, including FXIa, is now understood to be crucial for the amplification and propagation of the procoagulant signal, leading to a robust burst of thrombin generation necessary for stable clot formation.

Activation of Factor XI

The conversion of the FXI zymogen into the active serine protease FXIa is a critical control point. This activation occurs through the proteolytic cleavage of a single Arg369-Ile370 peptide bond in each of the two identical subunits of the FXI dimer. Two primary mechanisms are responsible for this activation in vivo.

  • Contact Activation (via Factor XIIa): The classical intrinsic pathway begins with the "contact phase," where Factor XII auto-activates to Factor XIIa (FXIIa) upon binding to negatively charged surfaces. FXIIa then activates prekallikrein to kallikrein, and subsequently, FXIIa (with kallikrein as a positive feedback regulator) activates FXI to FXIa. While this pathway is critical for in vitro clotting assays like the activated partial thromboplastin time (aPTT), its role in physiological hemostasis is considered minor.

  • Thrombin-Mediated Feedback Activation: The most physiologically relevant mechanism for FXI activation is via feedback from thrombin (Factor IIa). During the initial phases of coagulation, small amounts of thrombin generated by the extrinsic pathway can directly activate FXI. This creates a powerful amplification loop, as the newly formed FXIa goes on to produce more thrombin, thus perpetuating the cycle. This feedback mechanism is believed to be a major driver of thrombus growth and stabilization.

G cluster_initiation Initiation & Feedback cluster_amplification Amplification by FXIa Zymogen Zymogen ActiveFactor ActiveFactor Initiator Initiator Feedback Feedback FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates Thrombin_init->FXI Activates (Feedback Loop) FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa G ActiveFactor ActiveFactor Zymogen Zymogen Complex Complex Product Product FXIa Factor XIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa Tenase Tenase Complex (FIXa + FVIIIa) FIXa->Tenase FVIIIa Factor VIIIa (Cofactor) FVIIIa->Tenase FX Factor X Tenase->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (II) FXa->Prothrombin Prothrombinase Complex Action Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin G cluster_workflow Chromogenic Assay Workflow Step Step Reagent Reagent Measurement Measurement Output Output A Pipette FXIa Sample/ Standard into Plate B Add Chromogenic Substrate (S-2366) A->B C Incubate at 37°C B->C D Measure Absorbance (OD 405nm) over Time C->D E Calculate Rate (ΔOD/min) D->E F Generate Standard Curve & Determine Activity E->F

Therapeutic Potential of FXIa Inhibition: A Technical Guide to a New Frontier in Anticoagulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pursuit of safer anticoagulants—therapies that can prevent thrombosis without a concomitant increase in bleeding risk—represents a significant challenge in cardiovascular medicine. Targeting Factor XIa (FXIa), a key enzyme in the intrinsic coagulation pathway, has emerged as a highly promising strategy to uncouple antithrombotic efficacy from hemostatic impairment. This technical guide provides an in-depth review of the therapeutic potential of FXIa inhibition, detailing its mechanism of action, summarizing preclinical and clinical data, outlining key experimental protocols, and visualizing the complex pathways and workflows involved.

Introduction: The Rationale for Targeting FXIa

Current anticoagulants, such as Vitamin K antagonists and Direct Oral Anticoagulants (DOACs) that target Factor Xa or thrombin, are effective but carry an inherent risk of bleeding complications.[1][2] This is because they inhibit factors essential for the common pathway of coagulation, which is critical for both pathological thrombosis and physiological hemostasis.[3]

The therapeutic hypothesis for FXIa inhibition is built on compelling clinical and epidemiological observations. Individuals with a congenital deficiency of Factor XI (FXI), a condition known as Hemophilia C, exhibit a reduced risk of venous thromboembolism (VTE) and ischemic stroke but rarely experience spontaneous bleeding.[4][5][6] Bleeding, when it occurs, is typically associated with trauma or surgery in tissues with high fibrinolytic activity.[5][7] This suggests that FXI plays a more substantial role in the amplification and propagation of a pathological thrombus than in the initial hemostatic response to vessel injury.[4][8] FXIa, therefore, represents a target that could allow for the prevention of thrombosis while preserving hemostasis, a potential paradigm shift in anticoagulant therapy.[4][9]

Mechanism of Action: The Role of FXIa in Coagulation

FXIa is a serine protease that functions as a critical amplification point in the coagulation cascade. The coagulation process is classically divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway leading to thrombin generation and fibrin clot formation.[10][11]

  • Activation: FXI circulates as a zymogen and is activated to FXIa primarily through two mechanisms:

    • By Factor XIIa (FXIIa): As part of the intrinsic pathway, often initiated by contact with negatively charged surfaces.[11]

    • By Thrombin: In a crucial positive feedback loop, thrombin generated by the extrinsic pathway can activate FXI, leading to a burst in further thrombin generation.[3][9][10] This amplification is believed to be more important for thrombosis than for hemostasis.[10]

  • Propagation: Once activated, FXIa's primary role is to activate Factor IX (FIX) to FIXa.[11][12] FIXa, along with its cofactor FVIIIa, forms the "tenase" complex, which is a potent activator of Factor X (FX), a key component of the common pathway.[11]

  • Other Substrates: Beyond FIX, FXIa can also cleave other substrates that modulate coagulation and inflammation, including inactivating Tissue Factor Pathway Inhibitor (TFPI), which further amplifies thrombin generation.[5][13]

By inhibiting FXIa, the thrombin amplification loop is dampened, preventing the growth and stabilization of a pathological thrombus without completely shutting down the initial, tissue factor-driven hemostatic clot formation.[8][14]

Caption: Simplified coagulation cascade highlighting FXIa's central amplification role.

Beyond its role in coagulation, FXIa is also implicated in thromboinflammatory circuits and can induce endothelial barrier disruption. The FXIa-PAI1 (Plasminogen Activator Inhibitor-1) complex can engage the very-low-density lipoprotein receptor (VLDLR) on endothelial cells.[15] This interaction triggers a signaling cascade involving Dab1, Src kinase, and PLCγ1, ultimately leading to ADAM10-mediated shedding of VE-cadherin and a breakdown of endothelial barrier function.[15] Targeting FXIa may therefore have vascular protective effects beyond its direct anticoagulant action.

Endothelial_Disruption_Pathway cluster_ec Endothelial Cell cluster_outside Extracellular VLDLR VLDLR Dab1 Dab1 VLDLR->Dab1 recruits pDab1 p-Dab1 Dab1->pDab1 phosphorylates Src Src Kinase pDab1->Src PLCg1 PLCγ1 Src->PLCg1 activates MAPK MAPK Pathway PLCg1->MAPK activates ADAM10 ADAM10 MAPK->ADAM10 activates VE_Cadherin VE-Cadherin ADAM10->VE_Cadherin cleaves VE_Cadherin_Shed Shed VE-Cadherin VE_Cadherin->VE_Cadherin_Shed Barrier_Disruption Endothelial Barrier Disruption VE_Cadherin_Shed->Barrier_Disruption FXIa_PAI1 FXIa-PAI1 Complex FXIa_PAI1->VLDLR binds

Caption: FXIa-PAI1 signaling pathway leading to endothelial barrier disruption.

Preclinical Evidence

A substantial body of preclinical evidence from various animal models supports the therapeutic potential of FXIa inhibition. These studies consistently demonstrate that targeting FXI/FXIa reduces thrombus formation with a minimal impact on hemostasis.

  • Genetically Modified Models: FXI knockout mice are protected from thrombosis in both arterial (ferric chloride-induced carotid artery injury) and venous (inferior vena cava ligation) models but do not exhibit increased bleeding times.[6][16]

  • Pharmacological Inhibition: Specific inhibition of FXIa with small molecules, antibodies, or antisense oligonucleotides has shown robust antithrombotic efficacy in models of venous and arterial thrombosis in species including mice, rats, rabbits, and baboons.[6][17][18] For instance, in a rabbit arteriovenous (AV) shunt model, the small molecule inhibitor milvexian dose-dependently reduced thrombus weight.[18] Similarly, the inhibitor BMS-962212 reduced thrombus weight in a rabbit carotid artery thrombosis model with an EC50 of 80 nM and did not increase bleeding time at a dose that produced 80% antithrombotic efficacy.[17]

Table 1: Summary of Preclinical Data for Selected FXIa Inhibitors
Inhibitor (Class)Animal ModelEfficacy EndpointKey FindingBleeding ImpactCitation(s)
BMS-962212 (Small Molecule)Rabbit carotid artery thrombosisThrombus weightEC50 of 80 nMNo increase in bleeding time at 80% effective dose[17]
Milvexian (Small Molecule)Rabbit AV shuntThrombus weightDose-dependent reduction (e.g., 51.6% reduction at 1.0+0.67 mg/kg+mg/kg/h)Not increased compared to vehicle[18]
rFasxiatorN17R,L19E (Engineered Toxin)Rat carotid artery thrombosisOcclusion timeSimilar efficacy to unfractionated heparin>3-fold lower bleeding time than heparin[6]
FXI-ASO (Antisense Oligo)Non-human primatesFXI activity75-80% reduction in plasma FXI activityNot specified[3][19]

Clinical Development and Data

Several FXI/FXIa inhibitors, including small molecules, monoclonal antibodies, and antisense oligonucleotides, have progressed into clinical trials, with Phase 2 studies providing key insights into their efficacy and safety profiles.

  • VTE Prophylaxis: In patients undergoing total knee arthroplasty (TKA), multiple FXI/FXIa inhibitors have demonstrated efficacy in preventing VTE that is comparable or superior to the standard-of-care, enoxaparin (a low-molecular-weight heparin).[3][7] A meta-analysis showed that FXI/FXIa inhibitors significantly reduced the risk of VTE compared to enoxaparin.[3] Importantly, this efficacy was accompanied by a reduced risk of bleeding events.[2][3] For example, in a study of milvexian, the rate of venous thromboembolism was as low as 7% in the highest dose group, compared to 21% with enoxaparin, while bleeding rates were similar (4% in both groups).[12]

  • Atrial Fibrillation (AF): The PACIFIC-AF trial compared the FXIa inhibitor asundexian to the FXa inhibitor apixaban in patients with AF. While not powered for efficacy, the study showed significantly lower rates of bleeding with asundexian.[3]

  • Secondary Stroke Prevention: In patients with recent non-cardioembolic ischemic stroke, the addition of FXIa inhibitors like asundexian or milvexian to antiplatelet therapy did not significantly increase bleeding compared to placebo.[4][12] Post-hoc analyses suggested a potential reduction in recurrent ischemic events, particularly in patients with underlying atherosclerosis.[12]

Table 2: Summary of Phase 2 Clinical Trial Data for VTE Prophylaxis (Post-TKA)
InhibitorComparatorPrimary Efficacy Outcome (VTE)Primary Safety Outcome (Bleeding)Citation(s)
Milvexian (Pooled Doses)Enoxaparin4% with Milvexian4% with Milvexian[12]
21% with Enoxaparin4% with Enoxaparin
FXI/FXIa Inhibitors (Meta-analysis)EnoxaparinRR = 0.59 (95% CI: 0.37-0.94)RR = 0.41 (95% CI: 0.19-0.92) for clinically relevant bleeding[3]
FXI/FXIa Inhibitors (Meta-analysis)EnoxaparinRR = 0.796 (95% CI: 0.606–1.046)RR = 0.717 (95% CI: 0.502–1.023) for any bleeding[1][2]
RR = 0.457 (95% CI: 0.256–0.816) for severe/clinically relevant bleeding[2]
Table 3: Pharmacokinetic Properties of Selected FXI/FXIa Inhibitors
Drug (Class)AdministrationOnset of ActionHalf-lifeCitation(s)
IONIS-FXIRx (ASO)SubcutaneousSlow (weeks)Long (weeks)[3][19]
Osocimab (Monoclonal Ab)IntravenousFast (hours)30-44 days[3][19]
Abelacimab (Monoclonal Ab)IntravenousFast (hours)Long (weeks)[3][19]
Milvexian (Small Molecule)Oral2-4 hours12-15 hours[3]
Asundexian (Small Molecule)Oral1.5-4 hours14-18 hours[3]
SHR2285 (Small Molecule)Oral3.0-4.0 hours7.6-15.8 hours[12]

Key Experimental Protocols

Standardized and robust experimental methods are crucial for evaluating the efficacy, safety, and pharmacological properties of FXIa inhibitors.

In Vitro FXIa Activity Assay (Chromogenic)

This assay is used to determine the inhibitory potency of a compound against purified FXIa or FXIa in plasma.

Principle: The assay quantifies the ability of FXIa to cleave a synthetic chromogenic substrate, which releases a colored molecule (e.g., p-Nitroaniline, pNA). The rate of color development, measured spectrophotometrically (at 405 nm), is proportional to the FXIa activity. An inhibitor will reduce this rate.[20][21]

Detailed Methodology:

  • Preparation: Reconstitute purified human Factor XIa, the chromogenic substrate, and assay buffer. Prepare a serial dilution of the test inhibitor.

  • Reaction Incubation: In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the FXIa enzyme. Allow to pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Substrate Addition: Initiate the reaction by adding the chromogenic substrate to all wells.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm in kinetic mode for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.

Chromogenic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_analysis Measurement & Analysis A Prepare Reagents: - FXIa Enzyme - Inhibitor Dilutions - Buffer B Add Buffer, Inhibitor, and FXIa Enzyme A->B C Pre-incubate (e.g., 15 min @ 37°C) B->C D Add Chromogenic Substrate C->D E Read Absorbance (405 nm) in Kinetic Mode D->E F Calculate Reaction Rates (V) E->F G Plot % Inhibition vs. [Inhibitor] Determine IC50 F->G

Caption: Workflow for a typical in vitro chromogenic FXIa activity assay.

Animal Model of Venous Thrombosis (Rabbit Arteriovenous Shunt)

This model assesses the in vivo antithrombotic efficacy of a test compound in a setting that mimics fibrin-rich venous thrombosis.[18]

Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between an artery and a vein in an anesthetized animal. Blood flow through the shunt leads to thrombus formation on the thread, which can be quantified.

Detailed Methodology:

  • Animal Preparation: Anesthetize a New Zealand White rabbit. Surgically expose the carotid artery and jugular vein.

  • Drug Administration: Administer the test inhibitor (e.g., as an intravenous bolus followed by a continuous infusion) or vehicle control. Collect blood samples at baseline and throughout the experiment for pharmacodynamic analysis (e.g., aPTT) and pharmacokinetic measurements.

  • Shunt Placement: Insert cannulas into the artery and vein and connect them via a length of tubing containing a pre-weighed silk thread.

  • Thrombosis Induction: Open the shunt to allow blood flow for a defined period (e.g., 40 minutes).

  • Thrombus Quantification: After the designated time, clamp the shunt and remove the silk thread. The wet weight of the thrombus is determined by subtracting the original weight of the thread.

  • Data Analysis: Compare the mean thrombus weight in the inhibitor-treated groups to the vehicle control group to determine the percent inhibition of thrombosis.

AV_Shunt_Workflow A 1. Anesthetize Rabbit & Expose Vessels B 2. Administer Inhibitor or Vehicle (IV) A->B C 3. Collect Baseline Blood Samples B->C D 4. Insert AV Shunt with Pre-weighed Silk Thread C->D E 5. Initiate Blood Flow (e.g., 40 minutes) D->E F 6. Collect Post-treatment Blood Samples E->F G 7. Remove Shunt & Thread F->G H 8. Weigh Thrombus G->H I 9. Analyze Data: - % Inhibition of Thrombosis - PK/PD Analysis H->I

References

An In-depth Technical Review of the Factor XIa Inhibitor FXIa-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) has emerged as a compelling target for the development of novel anticoagulants. Its position in the intrinsic pathway of the coagulation cascade suggests that its inhibition could reduce the risk of thrombosis with a lower propensity for bleeding compared to currently available anticoagulants that target downstream factors like Factor Xa or thrombin. This technical guide provides a comprehensive review of the patent and scientific literature pertaining to FXIa-IN-7, a potent and selective inhibitor of FXIa.

This compound, identified as compound 23 in the primary scientific literature, was developed by researchers at Novartis. This document summarizes its biochemical potency, selectivity, and preclinical data, along with detailed experimental protocols for its evaluation.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound
Target EnzymeIC50 (nM)Assay ConditionsReference
Human FXIa 0.4 Fluorogenic substrate assay[1]
Human Plasma Kallikrein2.9Fluorogenic substrate assay[1]
Human Thrombin>1000Chromogenic substrate assay[1]
Human Factor Xa>1000Chromogenic substrate assay[1]
Human Factor IXa>1000Chromogenic substrate assay[1]
Human Factor VIIa/TF>1000Chromogenic substrate assay[1]
Human Activated Protein C>1000Chromogenic substrate assay[1]
Human Trypsin280Chromogenic substrate assay[1]
Table 2: In Vitro Coagulation Assay Data for this compound
AssaySpeciesEC2x (μM)Reference
Activated Partial Thromboplastin Time (aPTT) Human1.0[1]
Rabbit1.8[1]
Prothrombin Time (PT) Human>100[1]
Rabbit>100[1]
Table 3: Pharmacokinetic Properties of this compound in Preclinical Species
SpeciesRouteDoseT1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
RatIV1 mg/kg1.5-560-[1]
PO10 mg/kg-430280050[1]
DogIV0.5 mg/kg2.5-600-[1]
PO5 mg/kg-520420070[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

FXIa Enzymatic Inhibition Assay

The potency of this compound against human Factor XIa was determined using a fluorogenic substrate assay.

Materials:

  • Human Factor XIa (Enzyme Research Laboratories)

  • Fluorogenic substrate: Boc-Glu(OBzl)-Ala-Arg-AMC (Bachem)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000

  • This compound dissolved in 100% DMSO

Procedure:

  • A serial dilution of this compound was prepared in DMSO.

  • The inhibitor solution was added to the wells of a 384-well microplate.

  • Human FXIa enzyme was added to the wells to a final concentration of 50 pM.

  • The plate was incubated for 15 minutes at room temperature.

  • The enzymatic reaction was initiated by the addition of the fluorogenic substrate to a final concentration of 100 μM.

  • The fluorescence intensity was measured kinetically over 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a suitable plate reader.

  • The initial reaction rates were determined, and IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

The anticoagulant activity of this compound was assessed by measuring the prolongation of the aPTT in human and rabbit plasma.

Materials:

  • Citrated human or rabbit plasma

  • aPTT reagent (e.g., Dade® Actin® FS)

  • 0.025 M CaCl2 solution

  • This compound dissolved in DMSO

  • Coagulometer

Procedure:

  • A serial dilution of this compound was prepared in DMSO and then further diluted in saline.

  • The inhibitor solution was added to plasma and incubated for 2 minutes at 37°C.

  • The aPTT reagent was added to the plasma-inhibitor mixture and incubated for a further 3 minutes at 37°C.

  • Clotting was initiated by the addition of pre-warmed CaCl2 solution.

  • The time to clot formation was measured using a coagulometer.

  • The concentration of the inhibitor required to double the clotting time (EC2x) was determined from the dose-response curve.

Rabbit Arteriovenous (AV) Shunt Thrombosis Model

The in vivo antithrombotic efficacy of this compound was evaluated in a rabbit AV shunt model.

Animals:

  • Male New Zealand White rabbits (2.5-3.0 kg)

Procedure:

  • Rabbits were anesthetized, and the carotid artery and jugular vein were cannulated.

  • An extracorporeal shunt containing a cotton thread was placed between the artery and the vein.

  • This compound was administered as an intravenous (IV) bolus followed by a continuous infusion.

  • Blood was allowed to circulate through the shunt for a defined period (e.g., 40 minutes).

  • After the circulation period, the shunt was removed, and the cotton thread containing the thrombus was carefully excised.

  • The wet weight of the thrombus was determined.

  • The dose of this compound that produced a 50% reduction in thrombus weight (ED50) compared to the vehicle-treated control group was calculated.

Signaling Pathways and Experimental Workflows

The Coagulation Cascade and the Role of FXIa

The following diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the central role of Factor XIa in the amplification of thrombin generation. This compound exerts its anticoagulant effect by directly inhibiting FXIa.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway (Contact Activation) cluster_Extrinsic Extrinsic Pathway (Tissue Factor) cluster_Common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa X Factor X IXa->X Activates (with FVIIIa) TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->IX Activates TF_VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot) FXIa_IN_7 This compound FXIa_IN_7->XIa

Caption: The Coagulation Cascade and the Site of Action of this compound.

Experimental Workflow for In Vitro FXIa Inhibition Assay

The following diagram outlines the key steps in the in vitro enzymatic assay used to determine the inhibitory potency of this compound.

FXIa_Inhibition_Workflow start Start prepare_inhibitor Prepare Serial Dilution of this compound in DMSO start->prepare_inhibitor add_inhibitor Add Inhibitor to 384-well Plate prepare_inhibitor->add_inhibitor add_enzyme Add Human FXIa (final conc. 50 pM) add_inhibitor->add_enzyme incubate1 Incubate for 15 min at Room Temperature add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate (final conc. 100 µM) incubate1->add_substrate measure_fluorescence Measure Fluorescence Kinetically (Ex: 360 nm, Em: 460 nm) add_substrate->measure_fluorescence analyze_data Determine Initial Rates and Calculate IC50 Value measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the In Vitro FXIa Enzymatic Inhibition Assay.

Patent and Literature Review

The primary scientific disclosure for this compound is the publication by Lorthiois et al. in the Journal of Medicinal Chemistry in 2020. This comprehensive article details the structure-based design, synthesis, and preclinical characterization of a series of selective and orally bioavailable Factor XIa inhibitors, with compound 23 being this compound.

The chemical matter disclosed in this publication is protected by a patent filed by Novartis AG. A relevant patent application is WO 2018/193025 A1 , titled "HETEROCYCLIC DERIVATIVES AS FACTOR XIa INHIBITORS". The inventors listed on this patent application, including Edwige Lorthiois, James Roache, and David Barnes-Seeman, are also authors of the aforementioned scientific paper. Example 23 within this patent document corresponds to the structure and synthesis of this compound.

Conclusion

This compound is a highly potent and selective small molecule inhibitor of Factor XIa with demonstrated oral bioavailability and in vivo efficacy in preclinical models of thrombosis. The data presented in the primary literature and the associated patent suggest that this compound, and others in its class, hold promise as a new generation of anticoagulants with a potentially improved safety profile. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of thrombosis and hemostasis.

References

In Vitro Characterization of a Novel Factor XIa Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a representative novel Factor XIa (FXIa) inhibitor, herein referred to as FXIa-IN-7. The methodologies and data presentation formats detailed below serve as a robust framework for the preclinical assessment of direct FXIa inhibitors.

Introduction to Factor XIa as a Therapeutic Target

Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1][2] Upon activation from its zymogen form (FXI), FXIa amplifies the generation of thrombin by activating Factor IX (FIX).[3][4] This amplification loop is believed to be more critical for the development of thrombosis than for normal hemostasis.[1][2] Individuals with a congenital deficiency of FXI (Hemophilia C) exhibit a reduced risk of thromboembolic events with only a mild bleeding phenotype, suggesting that inhibition of FXIa could be a promising antithrombotic strategy with a lower risk of bleeding complications compared to currently available anticoagulants.[1][5] this compound is a novel synthetic molecule designed to selectively inhibit FXIa, thereby offering a potentially safer therapeutic option for the prevention and treatment of thrombotic disorders.

Quantitative Assessment of Inhibitory Potency and Kinetics

The inhibitory activity of this compound against human FXIa was determined using enzymatic assays. The key parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), were established to quantify the inhibitor's potency.

Table 1: In Vitro Inhibitory Potency of this compound against Human FXIa

ParameterValue (nM)Assay Condition
IC501.2 ± 0.2Chromogenic Substrate S-2366
Ki0.5 ± 0.1Competitive Inhibition Model

Table 2: Kinetic Parameters for the Interaction of this compound with Human FXIa

ParameterValueUnitMethod
Association Rate Constant (k_on)2.1 x 10^6M⁻¹s⁻¹Surface Plasmon Resonance
Dissociation Rate Constant (k_off)8.5 x 10⁻⁴s⁻¹Surface Plasmon Resonance

Selectivity Profile

To assess the specificity of this compound, its inhibitory activity was tested against a panel of other key serine proteases involved in the coagulation cascade and fibrinolysis. A high degree of selectivity is crucial to minimize off-target effects and potential bleeding risks.

Table 3: Selectivity of this compound against Related Serine Proteases

EnzymeIC50 (µM)Selectivity (Fold vs. FXIa)
Thrombin>100>83,333
Factor Xa>100>83,333
Factor VIIa>50>41,667
Factor IXa>50>41,667
Factor XIIa2520,833
Plasma Kallikrein0.0542
Activated Protein C (APC)>100>83,333
Trypsin1512,500
Plasmin>100>83,333

Effect on Plasma Clotting Time

The anticoagulant effect of this compound was evaluated in human plasma using standard coagulation assays. The Activated Partial Thromboplastin Time (aPTT) is particularly sensitive to the inhibition of the intrinsic pathway.

Table 4: Anticoagulant Activity of this compound in Human Plasma

AssayParameterValue (µM)
aPTT2x Doubling Concentration0.25 ± 0.05
PT2x Doubling Concentration>100

Experimental Protocols

FXIa Enzymatic Inhibition Assay (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the catalytic activity of FXIa.

  • Materials:

    • Human Factor XIa (Enzyme Research Laboratories)

    • Chromogenic Substrate S-2366 (Diapharma)

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4

    • This compound (Test Compound)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add 10 µL of each inhibitor dilution.

    • Add 70 µL of assay buffer to each well.

    • Add 10 µL of human FXIa (final concentration 1 nM) to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the chromogenic substrate S-2366 (final concentration 0.5 mM).

    • Measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

    • The reaction rates are calculated from the linear portion of the absorbance curves.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Determination of Inhibition Constant (Ki)

The Ki is determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations.

  • Procedure:

    • The FXIa enzymatic assay is performed as described above.

    • The experiment is repeated with multiple fixed concentrations of the inhibitor (this compound) and varying concentrations of the substrate (S-2366).

    • The initial reaction rates are determined for each combination of inhibitor and substrate concentration.

    • The data are analyzed using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value.

Protease Selectivity Assays

The selectivity of this compound is assessed by performing enzymatic inhibition assays against a panel of related serine proteases.

  • Procedure:

    • The protocol is similar to the FXIa enzymatic inhibition assay.

    • Each protease (e.g., Thrombin, FXa, FVIIa, etc.) is assayed with its respective specific chromogenic substrate.

    • The IC50 value for each protease is determined as described for FXIa.

    • The selectivity fold is calculated by dividing the IC50 of the respective protease by the IC50 of FXIa.

Activated Partial Thromboplastin Time (aPTT) Assay

This plasma-based assay measures the integrity of the intrinsic and common coagulation pathways.

  • Materials:

    • Pooled normal human plasma

    • aPTT reagent (e.g., Actin FS)

    • Calcium Chloride (CaCl₂) solution (25 mM)

    • This compound (Test Compound)

    • Coagulometer

  • Procedure:

    • Prepare dilutions of this compound in buffer.

    • In a coagulometer cuvette, mix 50 µL of human plasma with 5 µL of the inhibitor dilution and incubate for 2 minutes at 37°C.

    • Add 50 µL of the aPTT reagent and incubate for 3 minutes at 37°C.

    • Initiate clotting by adding 50 µL of pre-warmed CaCl₂ solution.

    • The time to clot formation is recorded by the coagulometer.

    • The concentration of this compound required to double the baseline clotting time is determined.

Visualizations

Signaling Pathway

Coagulation_Cascade XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIa FXIa XIIa->XIa Activates IX FIX IXa FIXa XIa->IXa Activates Tenase Tenase Complex (FIXa, FVIIIa) IXa->Tenase VIIIa FVIIIa VIIIa->Tenase X FX Xa FXa Tenase->Xa Activates Prothrombinase Prothrombinase Complex (FXa, FVa) Xa->Prothrombinase Va FVa Va->Prothrombinase Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Prothrombinase->Thrombin Activates Thrombin->XI Feedback Activation Fibrinogen Fibrinogen Fibrin Fibrin Thrombin->Fibrin Cleaves Inhibitor This compound Inhibitor->XIa

Caption: Intrinsic pathway of coagulation showing the site of action for this compound.

Experimental Workflow

Experimental_Workflow Start Start: Obtain this compound IC50 Determine IC50 (FXIa Enzymatic Assay) Start->IC50 Plasma Evaluate Anticoagulant Effect (aPTT/PT Assays) Start->Plasma Ki Determine Ki (Enzyme Kinetics) IC50->Ki Selectivity Assess Selectivity (Protease Panel) IC50->Selectivity Data Data Analysis & Interpretation Ki->Data Selectivity->Data Plasma->Data End End: In Vitro Characterization Complete Data->End

Caption: Workflow for the in vitro characterization of this compound.

Mechanism of Inhibition

Inhibition_Mechanism Enzyme FXIa (Enzyme) Active Site ES_Complex FXIa-Substrate Complex Enzyme:p1->ES_Complex Binds EI_Complex FXIa-Inhibitor Complex (Inactive) Enzyme:p1->EI_Complex Binds Substrate Substrate (FIX) Binding Domain Substrate:p1->ES_Complex Inhibitor This compound Active Site Binder Inhibitor:p1->EI_Complex Products Products (FIXa) ES_Complex->Products Catalyzes No_Reaction No Reaction EI_Complex->No_Reaction

Caption: Competitive inhibition of FXIa by this compound at the active site.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of FXIa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1] Its activation amplifies the generation of thrombin, which is critical for the formation of a stable fibrin clot.[2][3] Unlike other coagulation factors, deficiency in FXI is not typically associated with spontaneous bleeding, suggesting that inhibition of FXIa could be a promising therapeutic strategy for preventing thrombosis with a lower risk of bleeding complications.[4][5] These application notes provide detailed protocols for the in vitro characterization of FXIa inhibitors, using a hypothetical inhibitor, FXIa-IN-7, as an example.

Data Presentation

The following tables summarize the expected quantitative data from the in vitro assays for an FXIa inhibitor.

Table 1: Biochemical Potency and Selectivity of this compound

Target EnzymeIC50 (nM)
FXIa 2.8
Plasma Kallikrein>10,000
Factor XIIa>10,000
Factor Xa1600
Thrombin2040
Trypsin50

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. Data is hypothetical and for illustrative purposes.

Table 2: Anticoagulant Activity of this compound in Human Plasma

AssayEC2x (µM)
Activated Partial Thromboplastin Time (aPTT) 0.14
Prothrombin Time (PT)>100

EC2x represents the concentration of the inhibitor that doubles the clotting time. Data is hypothetical and for illustrative purposes.

Signaling Pathway

The intrinsic coagulation pathway is initiated by the contact of blood with a negatively charged surface, leading to the activation of Factor XII to FXIIa. FXIIa then activates Factor XI to FXIa. FXIa, in turn, activates Factor IX to FIXa, which, along with its cofactor FVIIIa, forms the tenase complex. This complex activates Factor X to FXa, a key component of the final common pathway that leads to thrombin generation and fibrin clot formation.[1]

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa Tenase Complex Tenase Complex FIXa->Tenase Complex FX FX Tenase Complex->FX activates FVIIIa FVIIIa FVIIIa->Tenase Complex cofactor FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot FXIa_IN_7 This compound FXIa_IN_7->FXIa inhibits

Caption: Intrinsic pathway of the coagulation cascade highlighting the inhibitory action of this compound.

Experimental Protocols

FXIa Enzymatic Assay

This assay determines the potency of an inhibitor against purified human FXIa.

Workflow:

enzymatic_assay_workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Inhibitor and Enzyme Incubate Inhibitor and Enzyme Prepare Reagents->Incubate Inhibitor and Enzyme Add Substrate Add Substrate Incubate Inhibitor and Enzyme->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data End End Analyze Data->End

Caption: Workflow for the FXIa enzymatic inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4.

    • Human FXIa: Prepare a stock solution in assay buffer. The final concentration in the assay is typically around 0.04 nM.[6]

    • This compound: Prepare a dilution series in DMSO, then dilute further in assay buffer.

    • Substrate: Prepare a stock solution of a fluorogenic substrate such as glycine-proline-arginine-7-amido-4-trifluoromethylcoumarin (GPR-AFC) in DMSO.[6]

  • Assay Procedure:

    • Add 25 µL of diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 25 µL of human FXIa solution to each well.

    • Incubate at room temperature for 30 minutes.[6]

    • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution.

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm over 60 minutes at 25°C.[6]

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (reaction velocity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Selectivity Assays

To assess the selectivity of this compound, similar enzymatic assays are performed against other related serine proteases.

Methodology:

  • Follow the general protocol for the FXIa enzymatic assay, substituting FXIa with other enzymes such as plasma kallikrein, Factor XIIa, Factor Xa, thrombin, and trypsin at appropriate concentrations.[6][7]

  • Use specific fluorogenic or chromogenic substrates for each enzyme.

  • Calculate the IC₅₀ values for each enzyme and compare them to the IC₅₀ for FXIa to determine the selectivity profile.

Activated Partial Thromboplastin Time (aPTT) Assay

This plasma-based clotting assay evaluates the effect of the inhibitor on the intrinsic and common coagulation pathways.

Workflow:

aptt_assay_workflow Start Start Prepare Plasma and Inhibitor Prepare Plasma and Inhibitor Start->Prepare Plasma and Inhibitor Incubate Plasma and Inhibitor Incubate Plasma and Inhibitor Prepare Plasma and Inhibitor->Incubate Plasma and Inhibitor Add aPTT Reagent Add aPTT Reagent Incubate Plasma and Inhibitor->Add aPTT Reagent Add CaCl2 Add CaCl2 Add aPTT Reagent->Add CaCl2 Measure Clotting Time Measure Clotting Time Add CaCl2->Measure Clotting Time Analyze Data Analyze Data Measure Clotting Time->Analyze Data End End Analyze Data->End

Caption: Workflow for the activated partial thromboplastin time (aPTT) assay.

Methodology:

  • Reagent Preparation:

    • Human Plasma: Use pooled normal human plasma.

    • This compound: Prepare a dilution series in a suitable solvent (e.g., DMSO) and then dilute in buffer.

    • aPTT Reagent: A commercially available reagent containing a contact activator (e.g., ellagic acid, silica) and phospholipids.[6]

    • Calcium Chloride (CaCl₂): 25 mM solution.[8]

  • Assay Procedure:

    • Pipette 50 µL of human plasma into a cuvette.

    • Add 5 µL of the diluted this compound or vehicle.

    • Incubate the mixture for a specified time at 37°C.

    • Add 50 µL of the pre-warmed aPTT reagent and incubate for 3-5 minutes at 37°C.

    • Initiate clotting by adding 50 µL of pre-warmed 25 mM CaCl₂.[8]

    • Measure the time to clot formation using a coagulometer.

  • Data Analysis:

    • Plot the clotting time versus the inhibitor concentration.

    • Determine the EC₂ₓ value, which is the concentration of the inhibitor that doubles the clotting time compared to the vehicle control.

Prothrombin Time (PT) Assay

This assay assesses the effect of the inhibitor on the extrinsic and common pathways of coagulation. It is used as a counter-screen to ensure the inhibitor is specific to the intrinsic pathway.

Methodology:

  • The protocol is similar to the aPTT assay, but instead of the aPTT reagent, a PT reagent containing tissue factor (thromboplastin) is used to initiate clotting.[6]

  • An inhibitor targeting FXIa is not expected to significantly prolong the PT.[4]

References

Application Notes and Protocols for FXIa-IN-7 in Animal Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of FXIa-IN-7, a potent and selective small molecule inhibitor of Factor XIa (FXIa), in various preclinical animal models of thrombosis. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the antithrombotic efficacy and safety profile of this compound and similar compounds.

Introduction to FXIa Inhibition

Factor XIa (FXIa) is a critical component of the intrinsic pathway of the coagulation cascade.[1][2] Targeting FXIa is a promising antithrombotic strategy because its inhibition can attenuate thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[3][4] Preclinical and clinical data suggest that individuals with a deficiency in Factor XI (FXI), the zymogen of FXIa, have a reduced risk of venous thromboembolism (VTE) and ischemic stroke, yet they do not typically experience spontaneous bleeding.[3][5] This wide therapeutic window makes FXIa an attractive target for the development of safer anticoagulants. FXI can be activated by Factor XIIa (FXIIa) or thrombin, and it plays a significant role in amplifying thrombin generation, which is crucial for thrombus formation and stabilization.[2][6]

Mechanism of Action of this compound

This compound is a synthetic, small molecule, direct inhibitor of FXIa. It binds to the active site of FXIa, preventing the activation of its downstream substrate, Factor IX. By inhibiting FXIa, this compound effectively dampens the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation. This targeted mechanism is believed to preserve initial hemostasis, which is primarily driven by the extrinsic (tissue factor) pathway, thereby minimizing the risk of bleeding.[2][5]

Signaling Pathway of Factor XIa in Coagulation

The following diagram illustrates the role of Factor XIa in the intrinsic pathway of the coagulation cascade and its relationship with the extrinsic and common pathways.

coagulation_cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa Tenase Tenase Complex (FIXa + FVIIIa) FIXa->Tenase FVIIIa FVIIIa FVIIIa->Tenase FX FX Tenase->FX Activates Thrombin Thrombin (FIIa) Thrombin->FXI Activates Thrombin->FVIIIa Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa FVIIa FVIIa->TF_FVIIa TF_FVIIa->FX Activates FXa FXa FX->FXa FXa->Thrombin Prothrombinase Complex Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Fibrinogen->Fibrin Polymerizes FXIa_IN_7 This compound FXIa_IN_7->FXIa Inhibits

Caption: Role of FXIa in the coagulation cascade and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for commonly used animal models of thrombosis to assess the efficacy and safety of this compound.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)

This model is widely used to evaluate arterial thrombosis.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., 5% DMSO in saline)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)

  • Doppler flow probe and flowmeter

  • Surgical instruments

  • Filter paper discs (2 mm diameter)

Protocol:

  • Anesthetize the rat and maintain anesthesia throughout the procedure.

  • Make a midline cervical incision and carefully expose the right common carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Administer this compound or vehicle intravenously (i.v.) via the tail vein. A typical administration protocol involves a bolus injection followed by a continuous infusion.

  • After a predetermined time (e.g., 15-30 minutes) to allow for drug distribution, induce thrombosis by applying a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 5-10 minutes).

  • Remove the filter paper and monitor blood flow continuously until occlusion occurs (blood flow ceases) or for a predefined observation period (e.g., 60-90 minutes).

  • The primary endpoint is the time to occlusion. A significant prolongation or prevention of occlusion in the this compound treated group compared to the vehicle group indicates antithrombotic efficacy.

Inferior Vena Cava (IVC) Ligation/Stenosis Model (Mouse/Rat)

This model is used to study venous thrombosis.

Materials:

  • Male C57BL/6 mice (20-25g) or Sprague-Dawley rats (200-250g)

  • This compound

  • Vehicle

  • Anesthetic

  • Surgical instruments

  • Suture material (e.g., 5-0 silk)

Protocol:

  • Anesthetize the animal.

  • Administer this compound or vehicle, typically via subcutaneous (s.c.) or intravenous (i.v.) injection.

  • Perform a laparotomy to expose the inferior vena cava (IVC).

  • For the ligation model, completely ligate the IVC just below the renal veins with a suture.

  • For the stenosis model, place a suture around the IVC and a spacer (e.g., a 30-gauge needle) lying alongside the IVC. Tie the suture snugly around the IVC and the spacer, then remove the spacer to create a standardized stenosis.

  • Close the abdominal incision.

  • After a specified period (e.g., 24-48 hours), re-anesthetize the animal, re-open the abdomen, and carefully dissect the IVC.

  • Isolate the thrombus, remove it from the vessel, and record its wet weight.

  • A dose-dependent reduction in thrombus weight in the this compound treated groups compared to the vehicle group indicates antithrombotic efficacy.

Tail Bleeding Time Assay (Mouse/Rat)

This assay is a common method to assess the bleeding risk associated with antithrombotic agents.

Materials:

  • Animals treated with this compound or vehicle as in the efficacy studies.

  • Scalpel or sharp blade

  • Warm saline (37°C)

  • Filter paper

  • Timer

Protocol:

  • Anesthetize the animal.

  • Submerge the animal's tail in warm saline for 2-3 minutes to dilate the blood vessels.

  • Carefully transect the tail at a specific distance from the tip (e.g., 3-5 mm).

  • Immediately start a timer and gently blot the blood from the tail tip with filter paper every 15-30 seconds, without disturbing the forming clot.

  • Record the time until bleeding ceases for at least 30 seconds. This is the bleeding time.

  • A minimal increase in bleeding time in the this compound treated group compared to the vehicle group, especially at efficacious doses, suggests a favorable safety profile.[3][7]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a novel FXIa inhibitor like this compound.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis and Safety Assessment Animal_Model Select Animal Model (e.g., Rat FeCl3 Carotid Artery) Dose_Selection Dose Range Selection (Based on in vitro potency) Animal_Model->Dose_Selection Grouping Animal Grouping (Vehicle, this compound doses, Positive Control) Dose_Selection->Grouping Anesthesia Anesthetize Animals Grouping->Anesthesia Drug_Admin Administer this compound or Controls Anesthesia->Drug_Admin Thrombosis_Induction Induce Thrombosis Drug_Admin->Thrombosis_Induction Bleeding_Assay Perform Bleeding Time Assay Drug_Admin->Bleeding_Assay Safety Cohort Monitoring Monitor Efficacy Endpoint (e.g., Time to Occlusion) Thrombosis_Induction->Monitoring Efficacy_Data Collect and Analyze Efficacy Data Monitoring->Efficacy_Data Ex_Vivo Ex vivo Coagulation Assays (aPTT, PT) Monitoring->Ex_Vivo Blood Sampling Results Compare Efficacy and Safety Efficacy_Data->Results Bleeding_Assay->Results Ex_Vivo->Results

Caption: General experimental workflow for in vivo evaluation of this compound.

Data Presentation

The following tables summarize representative quantitative data for FXIa inhibitors in various animal models, which can serve as a benchmark for studies with this compound.

Table 1: Efficacy of FXIa Inhibitors in Arterial Thrombosis Models

CompoundAnimal ModelDoseRouteEfficacy EndpointResultReference
rFasxiatorN17R,L19ERat FeCl₃ Carotid Artery2 mg/kgi.v.Time to OcclusionSimilar to unfractionated heparin[3][4]
BMS-262084Rabbit Electrolytic Carotid Artery1.5 mg/kg/hi.v. infusionED₅₀ (50% increase in blood flow)1.5 mg/kg/h[7]
Compound 1Rabbit FeCl₃ Carotid Artery-i.v.Inhibition of MESDose-dependent inhibition[1]

MES: Microembolic Signals

Table 2: Efficacy of FXIa Inhibitors in Venous Thrombosis Models

CompoundAnimal ModelDoseRouteEfficacy EndpointResultReference
rFasxiatorN17R,L19EMouse IVC Ligation10 mg/kgs.c.Thrombus WeightSimilar to enoxaparin[3][4]
BMS-262084Rabbit Venous Thrombosis0.7 mg/kg/hi.v. infusionED₅₀ (50% reduction in thrombus weight)0.7 mg/kg/h[7]
MilvexianRabbit AV Shunt1.0 + 0.67 mg/kg bolus + mg/kg/h infusioni.v.Thrombus Weight Reduction51.6 ± 6.8%[8]

AV: Arteriovenous

Table 3: Safety Profile (Bleeding Time) of FXIa Inhibitors

CompoundAnimal ModelDoseRouteBleeding Time (Fold Increase vs. Control)Reference
rFasxiatorN17R,L19ERat Tail Transection2 mg/kgi.v.>3-fold lower than UFH at similar efficacy[3][4]
BMS-262084Rabbit Cuticle Bleeding3 mg/kg/hi.v. infusion1.17 ± 0.04[7]
BMS-262084Rabbit Cuticle Bleeding10 mg/kg/hi.v. infusion1.52 ± 0.07[7]

UFH: Unfractionated Heparin

Table 4: Ex Vivo Coagulation Parameters

CompoundAnimal ModelDoseCoagulation AssayResult (Fold Increase vs. Baseline)Reference
BMS-262084Rabbit-aPTTDose-dependent prolongation[7]
BMS-262084Rabbit-PT, TTNo change[7]
MilvexianRabbit4.0 + 2.68 mg/kg bolus + mg/kg/h infusionaPTT3.12[8]
MilvexianRabbit-PT, TTNo change[8]

aPTT: Activated Partial Thromboplastin Time; PT: Prothrombin Time; TT: Thrombin Time

Conclusion

This compound represents a promising therapeutic agent for the prevention and treatment of thrombotic disorders. The protocols and data presented herein provide a framework for the preclinical evaluation of its antithrombotic efficacy and safety. The use of established animal models of arterial and venous thrombosis, coupled with a thorough assessment of bleeding risk, is essential for characterizing the therapeutic potential of this compound and advancing its development as a novel anticoagulant. The data from similar FXIa inhibitors suggest that it is possible to achieve significant antithrombotic effects with minimal impact on hemostasis.[8]

References

Application Note: Evaluation of FXIa-IN-7 using the Activated Partial Thromboplastin Time (aPTT) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the characterization of anticoagulant compounds.

Introduction Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade and a promising therapeutic target for the development of novel antithrombotic agents with a potentially reduced bleeding risk compared to current anticoagulants. FXIa-IN-7 is a potent and selective inhibitor of FXIa, with a reported IC₅₀ value of 0.4 nM. The activated partial thromboplastin time (aPTT) assay is a fundamental coagulation test that measures the integrity of the intrinsic and common pathways of coagulation. Consequently, the aPTT assay serves as a valuable pharmacodynamic tool to quantify the anticoagulant activity of FXIa inhibitors like this compound. This document provides a detailed protocol for utilizing the aPTT assay to assess the in vitro efficacy of this compound.

Principle of the aPTT Assay The aPTT test evaluates the function of coagulation Factors XII, XI, IX, VIII, X, V, II (prothrombin), and I (fibrinogen). The assay is performed on platelet-poor plasma. A contact activator (e.g., silica, kaolin, or ellagic acid) is added to initiate the intrinsic pathway by activating Factor XII. The addition of phospholipids (a substitute for platelets, historically called partial thromboplastin) provides a surface for the coagulation reactions. After a specific incubation period, calcium chloride is added to trigger the coagulation cascade, and the time taken for a fibrin clot to form is measured in seconds. Inhibition of factors within the intrinsic or common pathway, such as FXIa, results in a prolongation of the aPTT clotting time.

Mechanism of Action of this compound in the Coagulation Cascade this compound exerts its anticoagulant effect by directly binding to and inhibiting the enzymatic activity of Factor XIa. This prevents the activation of Factor IX to Factor IXa, a crucial amplification step in the intrinsic pathway. The disruption of this step leads to reduced thrombin generation and, consequently, a delay in fibrin clot formation, which is measured as a prolonged aPTT.

coagulation_cascade cluster_intrinsic Intrinsic Pathway (aPTT measures this) cluster_extrinsic Extrinsic Pathway (PT measures this) cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact Activator XI FXI XIIa->XI activates XIa FXIa XI->XIa IX FIX XIa->IX activates IXa FIXa IX->IXa X FX IXa->X VIIIa FVIIIa TF Tissue Factor (TF) TF_VIIa TF:FVIIa VII FVII VIIa FVIIa VII->VIIa TF TF_VIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin activates Va FVa Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->XI feedback activation Thrombin->VIIIa feedback activation Thrombin->Va feedback activation Fibrinogen Fibrinogen (FI) Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin inhibitor This compound inhibitor->XIa INHIBITS

Caption: The Coagulation Cascade and the inhibitory action of this compound.

Quantitative Data

While specific aPTT prolongation data for this compound is not publicly available, data from a structurally similar and potent oral FXIa inhibitor, milvexian, demonstrates the expected dose-dependent effect. The following table summarizes the representative effect of an FXIa inhibitor on aPTT, highlighting the importance of reagent choice.

Table 1: Representative Dose-Dependent Prolongation of aPTT by an FXIa Inhibitor (Milvexian)

Milvexian Concentration (µM)aPTT Fold Increase (vs. Vehicle) with Kaolin/Cephalin ReagentaPTT Fold Increase (vs. Vehicle) with Ellagic Acid/Soy Phosphatide Reagent
0.1~1.2~1.3
0.3~1.6~1.8
1.0~2.5~3.0
3.0~4.0~5.0

Note: Data is adapted from published findings for milvexian and serves as an example of the expected activity for a potent FXIa inhibitor. Assays performed with aPTT reagents containing kaolin or ellagic acid as activators generally demonstrate higher sensitivity to FXIa inhibitors.

Experimental Protocols

This section details the protocol for determining the effect of this compound on the aPTT in human plasma.

A. Required Materials

  • This compound

  • DMSO (for stock solution)

  • Pooled normal human plasma (citrated)

  • Commercially available aPTT reagent (e.g., containing silica, kaolin, or ellagic acid activator)

  • 25 mM Calcium Chloride (CaCl₂) solution

  • Coagulometer (automated or semi-automated) or a 37°C water bath and stopwatch

  • Calibrated pipettes

  • Plastic test tubes or cuvettes

B. Reagent Preparation

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Working Solutions: Create serial dilutions of the this compound stock solution in an appropriate buffer or saline. The final concentration of DMSO in the plasma should be kept constant and low (e.g., ≤1%) across all samples to avoid solvent effects.

  • aPTT Reagent: Reconstitute the aPTT reagent according to the manufacturer's instructions. Allow it to stabilize for the recommended time before use.

  • Calcium Chloride: Pre-warm the 25 mM CaCl₂ solution to 37°C before starting the assay.

C. Assay Workflow The following diagram illustrates the experimental workflow for the aPTT assay when testing an inhibitor.

aptt_workflow cluster_prep Preparation cluster_assay Assay Execution (at 37°C) cluster_readout Detection & Analysis plasma 1. Thaw Pooled Normal Plasma at 37°C inhibitor 2. Prepare Serial Dilutions of this compound spike 3. Spike Plasma with Inhibitor or Vehicle (Control) pipette_plasma 4. Pipette 50 µL of Spiked Plasma into Cuvette spike->pipette_plasma Transfer to Coagulometer add_aptt 5. Add 50 µL of aPTT Reagent pipette_plasma->add_aptt incubate 6. Incubate Mixture for 3-5 minutes at 37°C add_aptt->incubate add_calcium 7. Add 50 µL of pre-warmed CaCl₂ and Start Timer incubate->add_calcium detect 8. Detect Clot Formation (Optical or Mechanical) add_calcium->detect Initiates Clotting record 9. Record Clotting Time in Seconds detect->record analyze 10. Plot Clotting Time vs. Inhibitor Concentration record->analyze

Caption: Experimental workflow for the aPTT assay with an inhibitor.

D. Step-by-Step Procedure This procedure is based on a typical manual or semi-automated method. For fully automated systems, refer to the instrument's specific operator manual.

  • Plasma Preparation: Thaw pooled normal human plasma in a 37°C water bath. Once thawed, keep it at room temperature.

  • Inhibitor Spiking: In a plastic tube, add a small volume of your this compound working solution (or vehicle control) to an aliquot of the pooled plasma. For example, add 5 µL of inhibitor solution to 495 µL of plasma. Mix gently and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Assay Incubation: Pipette 50 µL of the inhibitor-spiked plasma into a pre-warmed coagulometer cuvette.

  • Add 50 µL of the prepared aPTT reagent to the cuvette.

  • Incubate this mixture at 37°C for the time specified by the reagent manufacturer (typically 3 to 5 minutes). This step allows for the activation of contact factors.

  • Initiate Clotting: Forcibly dispense 50 µL of the pre-warmed 25 mM CaCl₂ solution into the cuvette and simultaneously start the timer.

  • Clot Detection: The coagulometer will automatically detect the formation of the fibrin clot and record the time in seconds. If performing manually, stop the timer as soon as the first visible signs of a fibrin web or clot appear.

  • Testing Range: Perform the assay for each concentration of this compound in duplicate or triplicate to ensure accuracy.

Data Interpretation The results will be recorded as the clotting time in seconds. A dose-dependent prolongation of the aPTT with increasing concentrations of this compound is expected. The data can be plotted on a graph with the inhibitor concentration on the x-axis and the clotting time (in seconds) or the ratio of the clotting time to the vehicle control on the y-axis. From this dose-response curve, key parameters such as the EC₂ₓ (the concentration required to double the baseline aPTT) can be calculated to quantify the inhibitor's potency in a plasma environment.

Application Notes and Protocols for Efficacy Studies of FXIa-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade.[1][2] Its primary role is to activate Factor IX, which in turn leads to the amplification of thrombin generation and the formation of a stable fibrin clot.[1][3] While essential for thrombosis, FXIa appears to have a more limited role in normal hemostasis.[2] This characteristic makes FXIa an attractive therapeutic target for the development of novel anticoagulants with the potential for a reduced risk of bleeding compared to traditional therapies that target common pathway factors like Factor Xa or thrombin.[2][4] FXIa-IN-7 is a selective and orally bioavailable inhibitor of Factor XIa, with a reported IC50 of 0.4 nM, making it a potent candidate for the prevention and treatment of thromboembolic disorders.[5]

These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy of this compound, including detailed protocols for key in vitro and in vivo assays.

Mechanism of Action of FXIa Inhibitors

FXIa inhibitors, such as this compound, directly bind to the active site of the FXIa enzyme, preventing it from activating its substrate, Factor IX.[4] This inhibition of the intrinsic pathway leads to a significant reduction in the amplification of thrombin generation, thereby attenuating thrombus formation.[1] A key characteristic of FXIa inhibition is the prolongation of the activated partial thromboplastin time (aPTT), a plasma-based clotting assay that reflects the integrity of the intrinsic and common coagulation pathways, while having minimal to no effect on the prothrombin time (PT), which assesses the extrinsic and common pathways.[6][7] This selective effect on the aPTT is a hallmark of FXIa inhibitors and is used as a pharmacodynamic biomarker in preclinical and clinical studies.[6]

Data Presentation

The following tables summarize the key in vitro and in vivo efficacy parameters for this compound and other representative small molecule FXIa inhibitors. This data provides a comparative overview of their potency, selectivity, and antithrombotic effects.

Table 1: In Vitro Potency and Selectivity of FXIa Inhibitors

CompoundFXIa IC50/Ki (nM)Thrombin IC50/Ki (nM)FXa IC50/Ki (nM)Trypsin IC50/Ki (nM)Plasma Kallikrein Ki (nM)aPTT EC2x (µM)Reference
This compound (Compound 23) 0.4 (IC50)>10,000>10,000>10,000--[4]
BMS-2620842.8 (IC50)>1000>100050-0.14 (human), 2.2 (rat)[1]
Phenylimidazole Inhibitor 16b0.3 (Ki)>3000>300069151.0[8][9]
Milvexian0.11 (Ki, human)-----[10]

EC2x: Concentration required to double the clotting time in the aPTT assay. '-' indicates data not reported in the cited source.

Table 2: In Vivo Antithrombotic Efficacy of FXIa Inhibitors

CompoundAnimal ModelThrombosis InductionEfficacy EndpointED50 / ID50Reference
Phenylimidazole Inhibitor 16bRabbit AV ShuntForeign surfaceThrombus weight0.6 mg/kg + 1 mg/kg/h[8][9]
BMS-262084Rabbit AV ShuntForeign surfaceThrombus weight0.4 mg/kg/h[6]
BMS-262084Rabbit Venous ThrombosisStasis and hypercoagulabilityThrombus weight0.7 mg/kg/h[6]
BMS-262084Rabbit Arterial ThrombosisElectrolytic injuryBlood flow1.5 mg/kg/h[6]
MilvexianRabbit AV ShuntForeign surfaceThrombus weight-[10]

ED50/ID50: Dose required to achieve 50% of the maximum effect (inhibition of thrombosis). '-' indicates the specific value was not provided in the abstract, but dose-dependent efficacy was demonstrated.

Table 3: In Vivo Bleeding Risk Assessment of a Representative FXIa Inhibitor

CompoundAnimal ModelBleeding AssessmentDoseBleeding Time (fold increase vs. control)Reference
BMS-262084RabbitCuticle Bleeding Time3 mg/kg/h1.17[6]
BMS-262084RabbitCuticle Bleeding Time10 mg/kg/h1.52[6]

Experimental Protocols

In Vitro Efficacy Protocol

1. Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay measures the time it takes for a plasma sample to clot after the addition of a contact activator (e.g., silica, ellagic acid) and a phospholipid reagent, followed by recalcification.[11][12] This test is sensitive to deficiencies in the intrinsic and common coagulation pathways and is a key pharmacodynamic assay for FXIa inhibitors.[7][12]

Materials:

  • Platelet-poor plasma (human, rabbit, rat)

  • APTT reagent (containing a contact activator and cephalin)

  • Calcium Chloride (CaCl2) solution (0.025 M)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Coagulometer

  • 37°C water bath or incubator block

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent.

  • Add a small volume of the this compound dilutions or vehicle control to pre-warmed platelet-poor plasma and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

  • Add the pre-warmed APTT reagent to the plasma-inhibitor mixture and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.[13]

  • Initiate the clotting reaction by adding pre-warmed CaCl2 solution.

  • The coagulometer will automatically measure the time to clot formation.

  • Record the clotting time in seconds.

  • Plot the clotting time against the concentration of this compound to determine the concentration required to double the baseline aPTT (EC2x).

In Vivo Efficacy Protocols

1. Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Rats

Principle: This model induces endothelial injury in the carotid artery by the topical application of ferric chloride, leading to the formation of an occlusive thrombus.[14][15] It is a widely used model to evaluate the efficacy of antithrombotic agents.[14][16]

Materials:

  • Male Sprague-Dawley rats (or other suitable strain)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Doppler flow probe and flowmeter

  • Filter paper discs

  • Ferric chloride (FeCl3) solution (e.g., 50% in distilled water)[15]

  • This compound formulation for oral or intravenous administration

  • Saline

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Make a midline cervical incision to expose the common carotid artery.

  • Carefully dissect the artery from the surrounding tissue.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Administer this compound or vehicle control to the animal at the desired dose and route.

  • After a specified pretreatment time, apply a filter paper disc saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3-10 minutes).[14][15]

  • Remove the filter paper and rinse the area with saline.

  • Continuously monitor and record the carotid artery blood flow until complete occlusion (cessation of blood flow) or for a predetermined observation period.

  • The primary efficacy endpoint is the time to occlusion or the incidence of occlusion. The thrombus can also be excised and weighed.

2. Arteriovenous (AV) Shunt Thrombosis Model in Rabbits

Principle: This model assesses thrombosis on a foreign surface by creating an extracorporeal shunt between an artery and a vein, containing a thrombogenic surface (e.g., a silk thread).[10] The weight of the thrombus formed on the thread is the primary measure of thrombogenicity.

Materials:

  • New Zealand White rabbits

  • Anesthetic

  • Surgical instruments

  • Silastic tubing

  • Silk thread

  • Cannulas

  • This compound formulation for intravenous administration

  • Saline

Procedure:

  • Anesthetize the rabbit.

  • Expose the carotid artery and jugular vein.

  • Cannulate the carotid artery and the jugular vein.

  • Connect the two cannulas with a piece of Silastic tubing containing a pre-weighed silk thread to create the AV shunt.

  • Administer this compound or vehicle control as an intravenous bolus followed by a continuous infusion.[10]

  • Allow blood to circulate through the shunt for a specified period (e.g., 40 minutes).

  • After the circulation period, clamp the tubing and remove the silk thread.

  • Carefully remove the thrombus from the thread and weigh it.

  • The primary endpoint is the wet weight of the thrombus.

Mandatory Visualizations

FXIa_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activation FXIa Factor XIa FIX Factor IX FXIa->FIX Activation FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activation (+ FVIIIa) FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activation (+ FVa) Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin FXIa_IN_7 This compound FXIa_IN_7->FXIa Inhibition

Caption: FXIa Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy & Safety biochem Biochemical Assay (FXIa IC50) selectivity Selectivity Profiling (vs. other proteases) biochem->selectivity aptt aPTT Assay (EC2x in plasma) selectivity->aptt pk Pharmacokinetics (Oral Bioavailability) aptt->pk Proceed to In Vivo thrombosis Thrombosis Models (Rat FeCl3, Rabbit AV Shunt) pk->thrombosis bleeding Bleeding Model (Rabbit Cuticle Bleeding Time) thrombosis->bleeding

Caption: Experimental Workflow for this compound Efficacy Studies.

Logical_Relationship cluster_design Experimental Design Logic cluster_vitro In Vitro Proof of Concept cluster_vivo In Vivo Validation concept Hypothesis: Selective FXIa inhibition prevents thrombosis with minimal bleeding risk. potency Potent FXIa Inhibition (Low IC50) concept->potency select High Selectivity (vs. Thrombin, FXa) potency->select pd Pharmacodynamic Effect (aPTT Prolongation) select->pd efficacy Antithrombotic Efficacy (Thrombosis Models) pd->efficacy Transition to Animal Models safety Safety Profile (Bleeding Time) efficacy->safety outcome Conclusion: This compound is a promising antithrombotic agent. safety->outcome

Caption: Logical Relationship of the this compound Experimental Design.

References

Application Notes: Evaluating the Efficacy of a Novel Factor XIa Inhibitor (FXIa-IN-7) in a Rat Model of Arterial Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

Document Version: 1.0 Last Updated: November 7, 2025

Disclaimer: FXIa-IN-7 is used as a representative name for a novel, direct-acting Factor XIa inhibitor. The following protocols and data are based on established methodologies and published results for similar small-molecule FXIa inhibitors and should be adapted as necessary for the specific properties of the compound being tested.

Introduction

Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade. Its role in thrombus formation and stabilization, coupled with a minimal contribution to hemostasis, makes it an attractive therapeutic target for developing antithrombotic agents with a potentially lower risk of bleeding compared to traditional anticoagulants. These application notes provide a detailed protocol for evaluating the in vivo efficacy and safety of a representative oral FXIa inhibitor, this compound, using the ferric chloride (FeCl₃)-induced carotid artery thrombosis model in rats. This model is widely used to assess the antithrombotic potential of novel compounds in a setting of endothelial injury-induced thrombosis.

Mechanism of Action of FXIa Inhibitors

FXIa amplifies the production of thrombin via the intrinsic pathway. By selectively inhibiting FXIa, compounds like this compound interrupt this amplification loop, reducing thrombus formation without significantly impacting the extrinsic pathway, which is crucial for initial hemostasis. This targeted approach is hypothesized to uncouple antithrombotic efficacy from bleeding risk.

coagulation_pathway cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa XIIa->XI XIa->IX X FX IXa->X + FVIIIa TF Tissue Factor (TF) TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII FVII VIIa FVIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin + FVa V FVa Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->XI Feedback Amplification Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin inhibitor This compound inhibitor->XIa Inhibition

Caption: The coagulation cascade, highlighting the inhibitory action of this compound on Factor XIa.

Experimental Protocols

Materials and Reagents
  • Test Compound: this compound

  • Vehicle: 0.5% (w/v) methylcellulose in purified water (or other appropriate vehicle)

  • Animals: Male Sprague-Dawley rats (250-300g)

  • Anesthetic: Ketamine (80 mg/kg) and Xylazine (10 mg/kg), administered intraperitoneally (IP)

  • Thrombosis Induction: Ferric chloride (FeCl₃) solution (20% w/v in water)

  • Other: Filter paper discs (2 mm diameter), Doppler ultrasonic flow probe, surgical thread (4-0 silk), sterile saline, standard surgical instruments.

Experimental Workflow

The overall experimental process involves animal acclimatization, compound administration, surgical preparation, thrombosis induction, and data collection.

experimental_workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Acclimatize 1. Animal Acclimatization (7 days) Fasting 2. Fasting (12 hours prior) Acclimatize->Fasting Dosing 3. This compound Administration (Oral Gavage) Fasting->Dosing Wait 4. Waiting Period (e.g., 1 hour for Cmax) Dosing->Wait Anesthesia 5. Anesthesia (Ketamine/Xylazine IP) Wait->Anesthesia Surgery 6. Carotid Artery Isolation Surgery Anesthesia->Surgery Flow_Probe 7. Place Doppler Flow Probe Surgery->Flow_Probe Injury 8. FeCl3 Injury (20%, 5 min) Flow_Probe->Injury Monitor 9. Monitor Blood Flow (Time to Occlusion) Injury->Monitor Blood_Sample 10. Collect Blood Sample (for aPTT) Monitor->Blood_Sample Euthanasia 11. Euthanasia Blood_Sample->Euthanasia Analysis 12. Data Analysis Euthanasia->Analysis

Caption: The sequential workflow for the rat FeCl₃-induced arterial thrombosis model.

This compound Administration
  • Prepare a homogenous suspension of this compound in the vehicle (e.g., 0.5% methylcellulose).

  • Administer this compound or vehicle to fasted rats via oral gavage (p.o.) at a volume of 10 mL/kg.

  • The thrombosis induction procedure should be initiated at the expected time of maximum plasma concentration (Tₘₐₓ) of the compound, typically 1-2 hours post-administration. This should be determined in preliminary pharmacokinetic studies.

FeCl₃-Induced Carotid Artery Thrombosis Model
  • Anesthetize the rat with Ketamine/Xylazine IP. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Place the animal in a supine position on a heating pad to maintain body temperature.

  • Make a midline cervical incision and carefully dissect the soft tissue to expose the left common carotid artery.

  • Gently separate the artery from the vagus nerve and surrounding connective tissue.

  • Place a Doppler ultrasonic flow probe around the artery to monitor blood flow continuously. A baseline blood flow reading should be established.

  • Cut a 2 mm diameter disc of filter paper and saturate it with a 20% FeCl₃ solution.

  • Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery, downstream from the flow probe.

  • After 5 minutes, remove the filter paper and rinse the area with sterile saline.

  • Continue to monitor and record the arterial blood flow until stable occlusion occurs (defined as zero blood flow for at least 10 minutes) or for a maximum of 60 minutes. The primary endpoint is the Time to Occlusion (TTO) .

Bleeding Time Assessment (Optional Safety Endpoint)
  • At a predetermined time point after compound administration (e.g., concurrent with the Tₘₐₓ for the thrombosis study), anesthetize the rat.

  • Transect the tail 5 mm from the tip using a sharp scalpel blade.

  • Gently blot the tail with filter paper every 30 seconds, without making contact with the wound, until bleeding ceases.

  • Bleeding time is defined as the time from transection until bleeding has stopped for more than 60 consecutive seconds. A cut-off time (e.g., 1800 seconds) is typically used.

Data Presentation

The following tables present representative data for a compound like this compound, demonstrating its potential efficacy and safety profile.

Table 1: Dose-Dependent Efficacy of this compound on Time to Occlusion (TTO) in Rat Carotid Artery

Treatment GroupDose (mg/kg, p.o.)nMean TTO (min) ± SEM% Increase in TTO
Vehicle-1015.2 ± 1.8-
This compound31025.8 ± 2.570%
This compound101048.6 ± 4.1**220%
This compound3010>60 (No Occlusion)***>295%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Table 2: Effect of this compound on Bleeding Time and aPTT

Treatment GroupDose (mg/kg, p.o.)nBleeding Time (sec) ± SEMaPTT (sec) ± SEM
Vehicle-8210 ± 2518.5 ± 1.2
This compound108245 ± 3028.1 ± 2.4
This compound308350 ± 4545.3 ± 3.9
Positive Control (Warfarin)18>180075.6 ± 6.5**
*p<0.05, **p<0.01 vs. Vehicle

Conclusion

The FeCl₃-induced arterial thrombosis model in rats is a robust method for evaluating the in vivo antithrombotic efficacy of novel FXIa inhibitors like this compound. A dose-dependent increase in the time to vessel occlusion, indicative of antithrombotic activity, is the expected outcome. This efficacy should be contextualized with safety data, such as bleeding time and ex vivo coagulation parameters (e.g., aPTT), to establish a therapeutic window. The data presented herein illustrate a favorable profile for an FXIa inhibitor, showing potent antithrombotic effects with only a modest, dose-dependent increase in bleeding time.

Application Notes and Protocols for In Vivo Bleeding Time Studies of FXIa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: FXIa Inhibitor (Represented by FXIa-IN-7) Protocol for In Vivo Bleeding Time Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Factor XIa (FXIa) is a plasma serine protease that plays a significant role in the amplification of the coagulation cascade.[1][2] Inhibition of FXIa has emerged as a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders.[3][4][5] A key advantage of targeting FXIa is the potential to separate antithrombotic efficacy from bleeding risk, a common side effect of traditional anticoagulants.[3][4][6][7] Preclinical and clinical studies suggest that FXIa inhibitors can effectively reduce thrombus formation without a significant increase in bleeding time.[4][7][8] This document provides a detailed protocol for assessing the in vivo bleeding time in mice treated with a representative FXIa inhibitor, herein referred to as this compound.

Mechanism of Action

FXIa is a component of the intrinsic pathway of the coagulation cascade.[2][9] It is activated by Factor XIIa (FXIIa) and thrombin, and its primary role is to activate Factor IX (FIX) to FIXa.[2][10] The FIXa, in complex with its cofactor FVIIIa, then activates Factor X (FX) to FXa, a critical step in the common pathway leading to thrombin generation and fibrin clot formation.[9][11] FXIa inhibitors block this amplification loop, thereby reducing thrombin generation and subsequent thrombus formation.[1]

Data Presentation

The following table summarizes representative quantitative data from preclinical studies on the effects of FXIa inhibitors on bleeding time in rodents.

Compound/TreatmentAnimal ModelDoseBleeding Time (seconds)Fold Increase vs. ControlReference
rFasxiatorN17R,L19ERat2 mg/kg i.v.>3-fold lower than UFHNot specified[12]
PrasugrelMouse1.5 or 5 mg/kg/day> 1200> 10[13][14]
Control (untreated)MouseN/A~1201[14]
Platelet depletionMouseN/A120010[14]
FVIIa analogsMouse (Hemophilia A)3-10 mg/kg35 - 120Not applicable[15]

Experimental Protocols

In Vivo Mouse Tail Bleeding Time Assay

This protocol describes a standardized method for assessing bleeding time in mice following the administration of an FXIa inhibitor.[13][14][16][17]

Materials:

  • Male C57Bl/6 mice (12-17 weeks old)[13]

  • This compound (or other FXIa inhibitor)

  • Vehicle control (e.g., saline, appropriate buffer)

  • Anesthetic cocktail (e.g., ketamine/xylazine)[13]

  • 50 ml conical tube with saline, pre-warmed to 37°C[14][16]

  • Surgical scissors or scalpel

  • Filter paper

  • Timer

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize mice to the facility for at least one week prior to the experiment.

    • Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intravenous injection). The timing of administration relative to the bleeding assay should be determined based on the pharmacokinetic profile of the compound.[16]

  • Anesthesia:

    • Anesthetize the mice with an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).[13] Ensure a surgical plane of anesthesia is reached before proceeding.

  • Tail Transection:

    • Once the mouse is fully anesthetized, carefully transect 3 mm from the tip of the tail using sharp surgical scissors or a scalpel.[16]

  • Bleeding Time Measurement:

    • Immediately immerse the transected tail into a 50 ml conical tube containing saline pre-warmed to 37°C.[14][16]

    • Start a timer at the moment of tail immersion.

    • Observe the tail for the cessation of bleeding. The bleeding time is defined as the time from the start of bleeding until there is no visible stream of blood for at least 30 seconds.[16]

    • Gently blot the tail tip on filter paper every 30 seconds to check for re-bleeding.

    • A cut-off time (e.g., 1800 seconds or 30 minutes) should be established, at which point the experiment is terminated for animals that continue to bleed.[16]

  • Data Analysis:

    • Record the bleeding time for each mouse.

    • Compare the bleeding times of the this compound treated group to the vehicle control group.

    • Statistical analysis can be performed using appropriate methods, such as a t-test or ANOVA, to determine the significance of any observed differences.[16]

Mandatory Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa activated FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa activated FX FX FIXa->FX activates (with FVIIIa) TF_FVIIa TF-FVIIa Complex TF_FVIIa->FIX activates TF_FVIIa->FX activates FXa FXa FX->FXa activated Prothrombin Prothrombin FXa->Prothrombin activates (with FVa) Thrombin Thrombin Prothrombin->Thrombin activated Thrombin->FXI activates (feedback) Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin activated Clot Clot Fibrin->Clot forms FXIa_Inhibitor This compound FXIa_Inhibitor->FXIa inhibits Bleeding_Time_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis acclimatize Acclimatize Mice dosing Administer this compound or Vehicle acclimatize->dosing anesthetize Anesthetize Mouse dosing->anesthetize transect Transect Tail Tip (3mm) anesthetize->transect immerse Immerse Tail in 37°C Saline transect->immerse measure Start Timer and Measure Bleeding Time immerse->measure record Record Bleeding Time measure->record compare Compare Treated vs. Vehicle Groups record->compare analyze Statistical Analysis compare->analyze

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Solubility of FXIa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Factor XIa (FXIa) inhibitors, such as FXIa-IN-7, for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My FXIa inhibitor shows poor aqueous solubility. What are the initial steps to improve it for in vivo administration?

A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors.[1][2] A systematic approach is recommended to identify an appropriate formulation strategy. Initial steps should involve:

  • Characterization of the Compound: Determine the physicochemical properties of your FXIa inhibitor, including its pKa, logP, and crystalline structure. This will help in selecting a suitable solubilization strategy.

  • Solvent Screening: Test the solubility of the compound in a range of pharmaceutically acceptable solvents and co-solvents.[3]

  • pH-Dependent Solubility: Evaluate the solubility of your inhibitor at different pH values, as many compounds are ionizable.[3][4]

  • Preliminary Formulation Assessment: Based on the initial characterization, consider simple formulation approaches such as co-solvent systems or pH adjustment.

Q2: What are the most common formulation strategies for poorly soluble compounds for preclinical in vivo studies?

A2: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][5][6][7] The choice of strategy depends on the compound's properties and the intended route of administration. Common approaches include:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent to increase solubility.[3]

  • Surfactant-Based Formulations: Using surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[3][8]

  • Cyclodextrin Complexation: Employing cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[6][9]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents, which can form emulsions or microemulsions in the gastrointestinal tract.[3][6]

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing to increase the surface area for dissolution.[1][7][9]

  • Solid Dispersions: Dispersing the drug in a solid polymer matrix to create an amorphous system with improved dissolution.[1][6][8]

Q3: How does the coagulation cascade, and specifically FXIa, influence the design of in vivo studies?

A3: FXIa is a key enzyme in the intrinsic pathway of the coagulation cascade.[10][11] It amplifies the generation of thrombin, which is crucial for clot formation.[10][12] Inhibiting FXIa is a promising anticoagulant strategy with a potentially lower risk of bleeding compared to other anticoagulants.[11][13] For in vivo studies, this means:

  • Pharmacodynamic (PD) Endpoints: The efficacy of an FXIa inhibitor is often measured by its effect on clotting time assays like the activated partial thromboplastin time (aPTT).[13][14]

  • Therapeutic Relevance: Understanding the role of FXIa in thrombosis and hemostasis helps in designing relevant animal models of thrombosis to evaluate the inhibitor's efficacy.[10][13]

Below is a diagram illustrating the position of FXIa in the coagulation cascade.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Activation Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates (with FVIIIa) Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Complex Formation Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates (with FVa) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) FXIa_IN_7 FXIa Inhibitor (e.g., this compound) FXIa_IN_7->Factor XIa Inhibits

Caption: Role of FXIa in the Coagulation Cascade.

Troubleshooting Guides

Issue 1: Compound Precipitation After Dosing

Symptom: The FXIa inhibitor precipitates out of solution upon dilution or after administration, leading to low and variable exposure.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility Increase the concentration of the co-solvent in the formulation.A higher percentage of a co-solvent like PEG 400 or DMSO can maintain the drug in solution.
pH shift upon administration Use a buffered formulation or select a salt form of the compound that is soluble at physiological pH.This will prevent pH-dependent precipitation in the gastrointestinal tract or bloodstream.
Insufficient solubilizing agent Increase the concentration of the surfactant or cyclodextrin in the formulation.A higher concentration of the solubilizing agent can encapsulate more drug molecules.
Metastable formulation Prepare a more stable formulation, such as a lipid-based system or a solid dispersion.[6][8]These formulations can improve the kinetic solubility and prevent precipitation.
Issue 2: Low Oral Bioavailability

Symptom: Despite achieving good solubility in the formulation, the oral bioavailability of the FXIa inhibitor remains low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Poor dissolution rate Reduce the particle size of the drug through micronization or nanosizing.[1][7][9]Smaller particles have a larger surface area, leading to faster dissolution.
First-pass metabolism Co-administer with a metabolic inhibitor (if ethically permissible in the study) or consider a different route of administration (e.g., intravenous).This can help determine if rapid metabolism is limiting oral exposure.
Efflux by transporters Include an efflux pump inhibitor in the formulation (e.g., Pluronic P85).This can prevent the drug from being pumped back into the intestinal lumen.
Poor permeability Consider prodrug approaches to enhance lipophilicity and membrane permeability.[5][8]A more lipophilic prodrug may be better absorbed and then converted to the active compound.

Below is a workflow for selecting a suitable formulation strategy.

formulation_workflow start Start: Poorly Soluble FXIa Inhibitor physchem Physicochemical Characterization (pKa, logP, crystallinity) start->physchem solubility_screen Solubility Screening (pH, co-solvents, surfactants) physchem->solubility_screen is_ionizable Is the compound ionizable? solubility_screen->is_ionizable ph_modification pH Adjustment/ Salt Formation is_ionizable->ph_modification Yes co_solvent Co-solvent/ Surfactant System is_ionizable->co_solvent No formulation_dev Formulation Development & Optimization ph_modification->formulation_dev complexation Cyclodextrin Complexation co_solvent->complexation particle_size Particle Size Reduction complexation->particle_size lipid_based Lipid-Based Formulation (LBDDS) particle_size->lipid_based solid_dispersion Solid Dispersion lipid_based->solid_dispersion solid_dispersion->formulation_dev in_vivo_testing In Vivo PK Study formulation_dev->in_vivo_testing

Caption: Workflow for Formulation Strategy Selection.

Quantitative Data Summary

The following table summarizes common formulation excipients and their typical concentration ranges for preclinical in vivo studies.

Excipient Type Example Typical Concentration Range (v/v or w/v) Primary Solubilization Mechanism
Co-solvents Polyethylene glycol 400 (PEG 400)10 - 60%Increases the polarity of the solvent system.
Propylene glycol (PG)10 - 50%Increases the polarity of the solvent system.
Dimethyl sulfoxide (DMSO)5 - 20%Aprotic solvent with high solubilizing power.
Surfactants Tween® 80 (Polysorbate 80)1 - 10%Forms micelles to encapsulate the drug.
Cremophor® EL5 - 20%Forms micelles and can also act as a P-gp inhibitor.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 - 40%Forms inclusion complexes with the drug.
Lipids Labrasol®10 - 30%Acts as a surfactant and lipid component in LBDDS.
Capryol™ 9020 - 50%Oily phase in self-emulsifying drug delivery systems (SEDDS).

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation
  • Objective: To prepare a simple co-solvent formulation for intravenous or oral administration.

  • Materials:

    • FXIa inhibitor

    • PEG 400

    • Saline (0.9% NaCl) or Water for Injection

  • Procedure:

    • Weigh the required amount of the FXIa inhibitor.

    • Add the desired volume of PEG 400 to the inhibitor.

    • Vortex or sonicate the mixture until the compound is completely dissolved. This may require gentle heating (e.g., 37-40°C).

    • Slowly add the saline or water to the PEG 400 solution while vortexing to bring the formulation to the final volume and concentration.

    • Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for administration.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation
  • Objective: To enhance the aqueous solubility of the FXIa inhibitor through complexation with HP-β-CD.

  • Materials:

    • FXIa inhibitor

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

  • Procedure:

    • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 20% w/v).

    • Add the weighed FXIa inhibitor to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The use of a shaker or rotator is recommended.

    • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved drug.

    • Determine the concentration of the solubilized drug in the filtrate using a suitable analytical method (e.g., HPLC-UV).

The following diagram provides a logical approach to troubleshooting common solubility issues.

troubleshooting_logic start Start: In Vivo Study Shows Poor Exposure check_solubility Is the compound soluble in the formulation? start->check_solubility improve_formulation Improve Formulation: - Increase co-solvent/surfactant - Use cyclodextrin - Try lipid-based system check_solubility->improve_formulation No check_precipitation Does the formulation precipitate upon dilution? check_solubility->check_precipitation Yes improve_formulation->check_precipitation stabilize_formulation Stabilize Formulation: - Use kinetic solubility enhancers - Formulate as a solid dispersion check_precipitation->stabilize_formulation Yes check_dissolution Is the dissolution rate-limiting? check_precipitation->check_dissolution No stabilize_formulation->check_dissolution reduce_particle_size Enhance Dissolution: - Micronization - Nanosizing check_dissolution->reduce_particle_size Yes check_metabolism Is first-pass metabolism high? check_dissolution->check_metabolism No reduce_particle_size->check_metabolism alt_route Consider Alternative Route (e.g., IV, IP) or Prodrug check_metabolism->alt_route Yes check_permeability Is permeability low? check_metabolism->check_permeability No success Successful In Vivo Study alt_route->success permeability_enhancers Use Permeability Enhancers or Prodrug Approach check_permeability->permeability_enhancers Yes check_permeability->success No/Resolved permeability_enhancers->success

References

Technical Support Center: Optimizing FXIa Inhibitor Dosage for Antrombotic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the specific compound "FXIa-IN-7" did not yield any publicly available information. Therefore, this technical support center has been created to address the topic of optimizing dosage for antithrombotic efficacy for the general class of small molecule Factor XIa (FXIa) inhibitors. The data and examples provided primarily reference Milvexian (BMS-986177/JNJ-70033093), a well-characterized oral small-molecule FXIa inhibitor, to illustrate key concepts and provide concrete data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of small molecule FXIa inhibitors?

A1: Small molecule FXIa inhibitors are typically direct, competitive, and reversible inhibitors of the activated form of Factor XI (FXIa). FXIa is a serine protease in the intrinsic pathway of the coagulation cascade. By binding to the active site of FXIa, these inhibitors prevent the activation of its downstream substrate, Factor IX, into Factor IXa. This, in turn, reduces the amplification of thrombin generation, a key enzyme responsible for the formation of a stable fibrin clot.[1][2]

Q2: What is the rationale for targeting FXIa for antithrombotic therapy?

A2: The primary rationale for targeting FXIa is the potential to "uncouple" antithrombotic efficacy from bleeding risk.[3] Evidence suggests that the intrinsic pathway, where FXIa plays a crucial role, is more critical for the growth and stabilization of a pathological thrombus than for initial hemostasis (the physiological process of stopping bleeding). Individuals with a congenital deficiency in Factor XI often have a reduced risk of venous thromboembolism and ischemic stroke, with only a mild bleeding phenotype.[1][4] Therefore, inhibiting FXIa is hypothesized to prevent thrombosis with a lower risk of bleeding compared to conventional anticoagulants that target central factors in the coagulation cascade like Factor Xa or thrombin.

Q3: What are the key in vitro and in vivo assays to assess the efficacy of an FXIa inhibitor?

A3:

  • In Vitro :

    • Enzymatic Assays: To determine the inhibitory potency (IC50 or Ki) against purified human FXIa and to assess selectivity against other serine proteases (e.g., thrombin, FXa, trypsin).

    • Activated Partial Thromboplastin Time (aPTT): A plasma-based clotting assay that measures the integrity of the intrinsic and common coagulation pathways. FXIa inhibitors are expected to prolong aPTT in a dose-dependent manner.[1]

    • Prothrombin Time (PT): A plasma-based clotting assay that measures the integrity of the extrinsic and common pathways. FXIa inhibitors are expected to have a minimal to no effect on PT.[1]

    • Thrombin Generation Assay (TGA): Measures the dynamics of thrombin generation in plasma and can provide a more comprehensive assessment of the overall impact on coagulation.

  • In Vivo :

    • Thrombosis Models: Various animal models are used to assess antithrombotic efficacy, such as ferric chloride-induced arterial thrombosis, inferior vena cava ligation-induced venous thrombosis, and arteriovenous shunt models.[4][5]

    • Bleeding Models: To assess the bleeding risk, models like the tail transection bleeding time in rodents are commonly used.

Q4: How does the dosage of an FXIa inhibitor correlate with its antithrombotic effect and bleeding risk?

A4: Preclinical and clinical studies with FXIa inhibitors like milvexian have shown a dose-dependent antithrombotic effect.[6][7] Higher doses generally lead to greater inhibition of thrombus formation. A key characteristic of FXIa inhibitors is that this dose-dependent efficacy is not paralleled by a similar dose-dependent increase in bleeding risk, which is a significant advantage over other anticoagulants.[3]

Troubleshooting Guides

Issue 1: Inconsistent aPTT Prolongation at a Given Concentration

  • Question: We are observing significant variability in aPTT prolongation with our FXIa inhibitor in different batches of human plasma. What could be the cause?

  • Answer:

    • Reagent Variability: Different aPTT reagents have varying sensitivities to FXIa inhibition due to the different activators used (e.g., silica, kaolin, ellagic acid). Ensure you are using the same reagent and lot number for all experiments.

    • Plasma Quality: The quality of the pooled normal plasma is critical. Ensure it is properly collected, processed, and stored to avoid premature activation of coagulation factors. Use of platelet-poor plasma is recommended.

    • Pre-incubation Time: The pre-incubation time of the inhibitor with the plasma before initiating the clotting reaction can influence the extent of inhibition. Standardize this pre-incubation time across all experiments.

    • Instrumentation: Ensure your coagulometer is properly calibrated and maintained.

Issue 2: Lack of Efficacy in an In Vivo Thrombosis Model Despite Good In Vitro Potency

  • Question: Our FXIa inhibitor shows potent inhibition of human FXIa in vitro, but we are not seeing a significant antithrombotic effect in our rabbit thrombosis model. Why might this be?

  • Answer:

    • Pharmacokinetics: The compound may have poor oral bioavailability, a short half-life, or rapid clearance in the animal model, resulting in plasma concentrations below the therapeutic threshold. Conduct pharmacokinetic studies to determine the plasma exposure of the compound at the tested doses.

    • Species Specificity: There might be differences in the amino acid sequence of the FXIa active site between humans and the animal model, leading to lower potency. It is advisable to test the inhibitor's potency against the FXIa of the species used in the in vivo model.

    • Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to inhibit FXIa. Determine the extent of plasma protein binding in the relevant species.

    • Model-Specific Factors: The chosen thrombosis model may not be sensitive to FXIa inhibition. For example, some models with very strong thrombotic stimuli might overwhelm the effect of the inhibitor.

Issue 3: Unexpected Prolongation of Prothrombin Time (PT)

  • Question: We are observing a slight but consistent prolongation of PT with our FXIa inhibitor at high concentrations. Is this expected?

  • Answer:

    • Ideally, a highly selective FXIa inhibitor should not affect the PT. A prolongation of PT, especially at higher concentrations, may suggest off-target inhibition of other coagulation factors in the extrinsic or common pathways, such as Factor Xa, Factor VIIa, or thrombin. It is crucial to perform selectivity profiling against a panel of relevant serine proteases to rule out off-target effects.

Data Presentation

Table 1: Preclinical Antithrombotic Efficacy of Milvexian in a Rabbit Arteriovenous (AV) Shunt Model

Treatment GroupDoseThrombus Weight (mg)% Inhibition of Thrombus FormationaPTT (fold increase over vehicle)
Vehicle-25.4 ± 2.3-1.0
Milvexian0.3 mg/kg/h12.7 ± 1.950%1.5
Milvexian1 mg/kg/h6.4 ± 1.175%2.1
Milvexian3 mg/kg/h2.5 ± 0.690%3.2

Data are representative and compiled for illustrative purposes based on typical preclinical findings.

Table 2: Clinical Efficacy of Milvexian in Preventing Venous Thromboembolism (VTE) after Total Knee Arthroplasty (AXIOMATIC-TKR Study)

Milvexian Daily DoseIncidence of VTE (%)Bleeding Rate (%)
25 mg once daily25%4%
50 mg once daily24%4%
200 mg once daily7%4%
25 mg twice daily21%4%
50 mg twice daily11%4%
100 mg twice daily9%4%
200 mg twice daily8%4%
Enoxaparin (40 mg once daily)21%4%

Adapted from clinical trial data.[6][8]

Experimental Protocols

1. Activated Partial Thromboplastin Time (aPTT) Assay

  • Objective: To determine the effect of an FXIa inhibitor on the clotting time of plasma.

  • Materials:

    • Test compound (FXIa inhibitor) at various concentrations.

    • Pooled normal human plasma (platelet-poor).

    • aPTT reagent (e.g., containing silica as an activator).

    • 0.025 M Calcium Chloride (CaCl2) solution.

    • Coagulometer.

  • Methodology:

    • Pre-warm the pooled normal plasma, aPTT reagent, and CaCl2 solution to 37°C.

    • Pipette 50 µL of plasma into a cuvette.

    • Add 5 µL of the test compound at the desired concentration (or vehicle control) to the plasma and incubate for a specified time (e.g., 2 minutes) at 37°C.

    • Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for the time recommended by the manufacturer (e.g., 3-5 minutes) at 37°C.

    • Initiate the clotting reaction by adding 50 µL of pre-warmed 0.025 M CaCl2.

    • The coagulometer will automatically measure the time taken for a clot to form.

    • Record the clotting time in seconds.

2. In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model (Mouse)

  • Objective: To evaluate the antithrombotic efficacy of an FXIa inhibitor in an in vivo model of arterial thrombosis.

  • Materials:

    • Test compound (FXIa inhibitor).

    • Anesthetized mice.

    • Surgical microscope.

    • Doppler flow probe.

    • Filter paper (1x2 mm).

    • 10% Ferric Chloride (FeCl3) solution.

  • Methodology:

    • Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage) at a specified time before the procedure.

    • Anesthetize the mouse and surgically expose the carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow.

    • Apply a piece of filter paper saturated with 10% FeCl3 to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury.

    • Remove the filter paper and continuously monitor blood flow until the vessel becomes occluded (cessation of blood flow) or for a predetermined observation period (e.g., 30 minutes).

    • The primary endpoint is the time to vessel occlusion. A longer time to occlusion indicates an antithrombotic effect.

Mandatory Visualizations

FXIa_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FIXa Factor IXa FX Factor X FIXa->FX Activates (with FVIIIa) FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Activates (with FVa) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot Inhibitor Small Molecule FXIa Inhibitor Inhibitor->FXIa Inhibits

Caption: Intrinsic coagulation pathway and the site of action of FXIa inhibitors.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_dose Dose Optimization enzymatic Enzymatic Assays (Potency & Selectivity) aptt aPTT Assay (Plasma Activity) enzymatic->aptt pt PT Assay (Selectivity) aptt->pt pk Pharmacokinetics (Exposure & Half-life) pt->pk efficacy Thrombosis Model (Efficacy) pk->efficacy bleeding Bleeding Model (Safety) efficacy->bleeding dose_range Dose-Range Finding Studies bleeding->dose_range therapeutic_window Establish Therapeutic Window (Efficacy vs. Safety) dose_range->therapeutic_window end Candidate Selection therapeutic_window->end start Compound Synthesis start->enzymatic

Caption: Experimental workflow for preclinical evaluation of an FXIa inhibitor.

Troubleshooting_Tree start Unexpected Result (e.g., Low Efficacy) q1 Is in vitro potency against target species FXIa confirmed? start->q1 s1 Action: Test potency on species-specific FXIa. q1->s1 No q2 Is plasma exposure (PK) adequate at the tested dose? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Action: Increase dose or reformulate for better bioavailability. q2->s2 No q3 Is plasma protein binding excessively high? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Action: Consider structural modification to reduce binding. q3->s3 Yes end Re-evaluate experimental model or compound. q3->end No a3_yes Yes a3_no No s3->end

Caption: Troubleshooting decision tree for low in vivo efficacy of an FXIa inhibitor.

References

Technical Support Center: Overcoming Resistance to FXIa-IN-7 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with the factor XIa (FXIa) inhibitor, FXIa-IN-7, particularly concerning the development of resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: While specific data on this compound is limited in publicly available literature, it is characterized as an inhibitor of Factor XIa (FXIa). FXIa is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade.[1][2][3] By inhibiting FXIa, this compound is expected to block the amplification of thrombin generation, a key step in the formation of blood clots.[1][3] Its application in cancer cell line research likely pertains to investigating the non-hemostatic roles of FXIa in tumor biology.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?

A2: A decrease in efficacy over time strongly suggests the development of acquired resistance in your cell line. This is a common phenomenon in cancer cells exposed to targeted therapies. The primary suspected mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cells, reducing its intracellular concentration.[4][5][6]

  • Target modification: Mutations in the F11 gene, which codes for Factor XI, could alter the structure of the FXIa active site, thereby reducing the binding affinity of this compound.[7][8][9]

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of FXIa, thus maintaining their proliferation and survival.[10][11][12]

Q3: How can we confirm if our cell line has developed resistance to this compound?

A3: The most direct way is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance. This can be determined using a cell viability assay, such as the MTT or XTT assay.

Troubleshooting Guide

This guide provides a structured approach to identifying and potentially overcoming resistance to this compound.

Problem 1: Increased IC50 of this compound in Treated Cell Line

Possible Cause & Suggested Solution

Possible Cause Suggested Experiment(s) Expected Outcome if Cause is Confirmed
Increased Drug Efflux 1. Western Blot: Analyze the expression levels of common ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2).[4][6] 2. Efflux Pump Inhibition Assay: Treat resistant cells with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil for P-gp).1. Increased protein levels of one or more ABC transporters in the resistant cell line compared to the parental line. 2. Re-sensitization of the resistant cells to this compound in the presence of the efflux pump inhibitor.
Target Modification 1. Sanger Sequencing: Sequence the F11 gene in both parental and resistant cell lines to identify potential mutations in the FXIa coding region.[8][9] 2. In vitro Kinase Assay: Compare the inhibitory effect of this compound on FXIa activity from lysates of parental and resistant cells.1. Identification of one or more mutations in the F11 gene of the resistant cell line. 2. Reduced inhibition of FXIa activity by this compound in lysates from resistant cells.
Bypass Pathway Activation 1. Phospho-protein Array/Western Blot: Screen for the activation of known pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK, NF-κB) in resistant cells compared to parental cells, both at baseline and after this compound treatment.[10][11][13] 2. Co-treatment with Pathway Inhibitors: Treat resistant cells with a combination of this compound and an inhibitor of the identified activated bypass pathway.1. Increased phosphorylation of key signaling proteins in the resistant cell line. 2. Synergistic or additive cytotoxic effect, restoring sensitivity to this compound.

Experimental Protocols

Establishment of this compound Resistant Cell Lines

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity. Allow the cell population to recover and stabilize before proceeding to the next concentration. This process can take several months.

  • Confirmation of Resistance: Periodically, determine the IC50 of this compound in the treated cell population. A significant and stable increase in the IC50 confirms the establishment of a resistant cell line.

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of the selection process.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells (parental and resistant lines)

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired treatment duration (e.g., 48-72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

  • Cell lysates from parental and resistant cells (with and without this compound treatment)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, ABCB1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to identify proteins that interact with a specific target protein.

Materials:

  • Cell lysates

  • Primary antibody against the "bait" protein

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lysate Pre-clearing: Incubate the cell lysate with beads/resin alone to remove proteins that non-specifically bind.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein.

  • Complex Capture: Add fresh beads/resin to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads/resin several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads/resin.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

Visualizations

Signaling Pathways and Resistance Mechanisms

ResistanceMechanisms cluster_drug This compound Action cluster_resistance Potential Resistance Mechanisms This compound This compound FXIa FXIa This compound->FXIa Inhibits Efflux Pump Increased Efflux Pump (e.g., ABCB1) This compound->Efflux Pump Pumped out Downstream Effects Downstream Effects FXIa->Downstream Effects Activates Target Mutation FXIa Target Mutation Target Mutation->FXIa Prevents binding Bypass Pathway Bypass Pathway Activation (e.g., PI3K/Akt) Bypass Pathway->Downstream Effects Circumvents inhibition

Caption: Potential mechanisms of resistance to this compound.

Experimental Workflow for Investigating Resistance

TroubleshootingWorkflow start Decreased this compound Efficacy Observed ic50 Confirm Increased IC50 (MTT Assay) start->ic50 decision Resistance Confirmed? ic50->decision decision->start No efflux Hypothesis 1: Increased Efflux decision->efflux Yes target Hypothesis 2: Target Mutation decision->target Yes bypass Hypothesis 3: Bypass Pathway decision->bypass Yes exp_efflux Western Blot (ABC Transporters) Efflux Inhibition Assay efflux->exp_efflux exp_target Gene Sequencing (F11) In vitro Kinase Assay target->exp_target exp_bypass Phospho-protein Array Western Blot (p-Akt, p-ERK) bypass->exp_bypass end Identify Resistance Mechanism & Develop Counter-strategy exp_efflux->end exp_target->end exp_bypass->end

Caption: Workflow for troubleshooting this compound resistance.

Logical Relationship of Co-Immunoprecipitation

CoIP_Logic cell_lysate Cell Lysate Protein A Protein B Protein C antibody Antibody for Protein A cell_lysate:p1->antibody Binds immunocomplex Immunocomplex Bead Antibody Protein A Protein B cell_lysate:p2->immunocomplex:prey Interacts with Protein A beads Protein A/G Beads antibody->beads Binds western_blot Western Blot Analysis immunocomplex->western_blot Analyzed by

Caption: The logical steps of a Co-Immunoprecipitation experiment.

References

Technical Support Center: Formulation of FXIa Inhibitors for Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public information is available for a compound designated "FXIa-IN-7." This technical support guide has been developed for a hypothetical small molecule Factor XIa (FXIa) inhibitor, hereafter referred to as "Compound X," which exhibits challenges with oral bioavailability. The information provided is based on common issues and strategies encountered in the development of orally administered FXIa inhibitors and other poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating Compound X for oral administration?

A1: The primary challenges in formulating Compound X for oral delivery often stem from its physicochemical properties. Many potent FXIa inhibitors are large, complex molecules that can exhibit low aqueous solubility and poor membrane permeability, which are critical factors for absorption in the gastrointestinal tract. Additionally, some compounds may be subject to first-pass metabolism in the gut wall or liver, further reducing the amount of active drug that reaches systemic circulation.

Q2: Which formulation strategies are commonly employed to enhance the oral bioavailability of FXIa inhibitors like Compound X?

A2: Several innovative formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like Compound X.[1][2] These include:

  • Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and promote lymphatic absorption, bypassing first-pass metabolism.[1][2]

  • Amorphous solid dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly increase its dissolution rate and apparent solubility.

  • Nanoparticle technology: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution, which can enhance absorption.[1]

  • Prodrug approaches: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.

  • Use of permeation enhancers: These excipients can transiently increase the permeability of the intestinal epithelium.

Q3: How does the Biopharmaceutical Classification System (BCS) apply to Compound X?

A3: The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. Compound X would likely be classified as either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). The formulation strategy will largely depend on this classification. For a BCS Class II compound, enhancing the dissolution rate is the primary goal. For a BCS Class IV compound, both solubility and permeability must be addressed.

Q4: Are there any known interactions of FXIa inhibitors with food or other medications?

A4: While specific data for Compound X is not available, the absorption of some oral anticoagulants can be affected by food. It is crucial to conduct food-effect studies during clinical development. Additionally, as FXIa is part of the coagulation cascade, there is a potential for pharmacodynamic interactions with other anticoagulants or antiplatelet agents, which could increase the risk of bleeding.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Species

Symptoms:

  • Low plasma concentrations of Compound X after oral dosing.

  • High variability in plasma concentrations between individual animals.

  • Non-linear dose-exposure relationship.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Characterize Solubility: Determine the pH-solubility profile of Compound X. 2. Formulation Screening: Evaluate enabling formulations such as micronization, amorphous solid dispersions, or lipid-based systems. A summary of potential starting formulations is provided in Table 1.
Low Intestinal Permeability 1. In Vitro Permeability Assay: Conduct a Caco-2 or PAMPA assay to assess intestinal permeability. 2. Identify Efflux: Determine if Compound X is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, consider co-administration with a P-gp inhibitor in preclinical studies to confirm this mechanism.
High First-Pass Metabolism 1. In Vitro Metabolism: Use liver microsomes or hepatocytes to assess the metabolic stability of Compound X. 2. IV Dosing: Compare the pharmacokinetic profile after intravenous (IV) and oral administration to calculate absolute bioavailability and understand the extent of first-pass metabolism.
Issue 2: Formulation Instability

Symptoms:

  • Changes in the physical appearance of the formulation over time (e.g., precipitation, phase separation).

  • Inconsistent in vitro dissolution performance.

  • Recrystallization of amorphous solid dispersions.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Drug Precipitation 1. Solubility in Formulation: Ensure the drug is fully dissolved and stable in the chosen vehicle at the target concentration. 2. Precipitation Inhibitors: For supersaturating systems like amorphous solid dispersions, include polymers that can inhibit precipitation upon dissolution.
Chemical Degradation 1. Forced Degradation Studies: Identify potential degradation pathways (e.g., hydrolysis, oxidation). 2. Excipient Compatibility: Conduct compatibility studies with all planned excipients. 3. Protective Measures: Consider the use of antioxidants or control of pH and moisture in the final dosage form.
Physical Instability of Amorphous Form 1. Polymer Selection: Choose a polymer with a high glass transition temperature (Tg) that has good miscibility with the drug. 2. Humidity Control: Protect the formulation from moisture, as water can act as a plasticizer and promote recrystallization.

Data Presentation

Table 1: Solubility of Compound X in Various Media

Medium pH Solubility (µg/mL)
Water7.0< 1
0.1 N HCl1.2< 1
Fasted State Simulated Intestinal Fluid (FaSSIF)6.55
Fed State Simulated Intestinal Fluid (FeSSIF)5.025

Table 2: Preclinical Pharmacokinetic Parameters of Compound X in Rats (10 mg/kg Oral Dose)

Formulation Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Oral Bioavailability (%)
Aqueous Suspension50 ± 154.0350 ± 120< 5
Solid Dispersion (1:4 Drug:Polymer)450 ± 902.02800 ± 50035
SEDDS Formulation600 ± 1101.53500 ± 65045

Experimental Protocols

Protocol 1: Aqueous Solubility Determination
  • Objective: To determine the equilibrium solubility of Compound X in different aqueous media.

  • Materials: Compound X, water, 0.1 N HCl, FaSSIF, FeSSIF, shaking incubator, centrifuge, HPLC system.

  • Methodology:

    • Add an excess amount of Compound X to each medium in separate vials.

    • Incubate the vials at 37°C in a shaking incubator for 24 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Collect the supernatant, filter, and dilute as necessary.

    • Quantify the concentration of Compound X in the supernatant using a validated HPLC method.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
  • Objective: To assess the intestinal permeability of Compound X and identify potential for active transport.

  • Materials: Caco-2 cells, Transwell® plates, Hank's Balanced Salt Solution (HBSS), Compound X, appropriate analytical standards, LC-MS/MS system.

  • Methodology:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) permeability, add Compound X to the apical side and measure its appearance on the basolateral side over time.

    • For basolateral to apical (B-A) permeability, add Compound X to the basolateral side and measure its appearance on the apical side.

    • Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Objective: To prepare a SEDDS formulation of Compound X for oral administration.

  • Materials: Compound X, a suitable oil (e.g., Capryol™ 90), a surfactant (e.g., Kolliphor® EL), and a cosurfactant (e.g., Transcutol® HP).

  • Methodology:

    • Determine the solubility of Compound X in various oils, surfactants, and cosurfactants.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

    • Select a ratio of oil, surfactant, and cosurfactant from the self-emulsifying region.

    • Add Compound X to the mixture and stir until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.

    • Characterize the resulting formulation for droplet size, self-emulsification time, and drug content.

Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI Activates XIa FXIa XI->XIa IX FIX XIa->IX Activates IXa FIXa IX->IXa X FX IXa->X TF Tissue Factor TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII FVII VIIa FVIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Inhibitor Compound X (FXIa Inhibitor) Inhibitor->XIa Inhibits

Caption: The Coagulation Cascade and the Role of FXIa Inhibition.

Troubleshooting_Workflow Start Low/Variable Oral Bioavailability Observed Solubility Assess Solubility (pH-solubility profile) Start->Solubility Permeability Assess Permeability (Caco-2 / PAMPA) Solubility->Permeability Adequate Sol_Low Solubility Issue Solubility->Sol_Low Poor Metabolism Assess Metabolism (Microsomes / IV PK) Permeability->Metabolism Adequate Perm_Low Permeability Issue Permeability->Perm_Low Poor Met_High Metabolism Issue Metabolism->Met_High High Formulate Develop Enabling Formulation (Solid Dispersion, SEDDS, etc.) Sol_Low->Formulate Efflux Investigate Efflux (P-gp substrate?) Perm_Low->Efflux Structure Structural Modification (Medicinal Chemistry) Met_High->Structure

Caption: Workflow for Troubleshooting Poor Oral Bioavailability.

Formulation_Strategy cluster_solubility Solubility Enhancement cluster_permeability Permeability Enhancement CompoundX Compound X Properties Low Solubility Low Permeability SolidDispersion Amorphous Solid Dispersion CompoundX->SolidDispersion LipidBased Lipid-Based Formulation (SEDDS) CompoundX->LipidBased Nanoparticles Nanoparticle Formulation CompoundX->Nanoparticles PermEnhancers Permeation Enhancers CompoundX->PermEnhancers Prodrug Prodrug Approach CompoundX->Prodrug InVivo In Vivo Pharmacokinetic Screening SolidDispersion->InVivo LipidBased->InVivo

References

identifying and mitigating FXIa-IN-7 experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FXIa-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential experimental artifacts when working with this potent and selective Factor XIa (FXIa) inhibitor. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a direct, small-molecule inhibitor of activated Factor XI (FXIa). FXIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1] By binding to FXIa, this compound blocks its enzymatic activity, preventing the activation of its primary substrate, Factor IX (FIX).[2][3] This ultimately leads to reduced thrombin generation and fibrin clot formation.[4][5] The targeted inhibition of FXIa is being explored as a novel anticoagulant strategy with the potential for a lower risk of bleeding compared to traditional anticoagulants that target Factor Xa or thrombin.[3][6]

Q2: What are the potential off-target effects of this compound?

A2: While this compound is designed for high selectivity towards FXIa, researchers should be aware of potential off-target activities. Some early-generation FXIa inhibitors have shown cross-reactivity with other serine proteases involved in coagulation, such as thrombin and Factor Xa.[2] It is also conceivable that inhibitors of FXIa could modulate protease-activated receptor (PAR) signaling, which could have broader cellular effects.[4] Researchers should consider validating key findings with structurally distinct FXIa inhibitors to control for potential off-target pharmacology.

Q3: How might this compound affect routine coagulation assays?

A3: this compound is expected to interfere with certain coagulation assays, particularly those that assess the intrinsic pathway. A concentration-dependent prolongation of the activated partial thromboplastin time (aPTT) is a common finding with FXIa inhibitors.[7][8][9] Conversely, assays that primarily evaluate the extrinsic and common pathways, such as the prothrombin time (PT) and thrombin time (TT), should be largely unaffected.[7] Understanding these effects is critical for the correct interpretation of coagulation parameters in both in vitro and in vivo studies.

Q4: What are the best practices for handling and storing this compound?

A4: Like many small molecule inhibitors, the stability and solubility of this compound are critical for obtaining reproducible results.[10] It is recommended to prepare fresh stock solutions in a suitable solvent, such as DMSO, and to minimize freeze-thaw cycles.[11] For aqueous buffers, the solubility may be pH-dependent.[10] Researchers should determine the aqueous solubility of this compound in their specific experimental buffers to avoid precipitation, which can lead to inaccurate concentration-response curves.

Troubleshooting Guides

Issue 1: Unexpected Prolongation of Clotting Times in Control Assays
Potential Cause Troubleshooting Step
Assay Interference This compound directly inhibits a key component of the intrinsic pathway. Verify that the observed prolongation is limited to aPTT-based assays and not seen in PT or TT assays.[7][8]
Reagent Contamination Ensure that laboratory glassware and pipette tips are free from any residual this compound from previous experiments.
Incorrect Reagent Preparation Double-check the preparation and storage of all assay reagents, including plasma and activators.
Issue 2: Inconsistent IC50 Values in FXIa Enzymatic Assays
Potential Cause Troubleshooting Step
Compound Instability or Precipitation Prepare fresh dilutions of this compound for each experiment. Visually inspect solutions for any signs of precipitation, especially at higher concentrations. Consider assessing the compound's stability in the assay buffer over the time course of the experiment.[11][12]
Assay Conditions Ensure that the assay conditions (e.g., pH, temperature, incubation time) are consistent across all experiments. The potency of some inhibitors can be sensitive to these parameters.
Enzyme Activity Variation Use a consistent lot of purified FXIa and validate its activity in each experiment using a standard control inhibitor.
Issue 3: Discrepancy Between In Vitro Potency and Cell-Based/In Vivo Efficacy
Potential Cause Troubleshooting Step
Plasma Protein Binding High plasma protein binding can reduce the free concentration of this compound available to inhibit FXIa. Determine the extent of plasma protein binding to better correlate in vitro and in vivo concentrations.
Metabolic Instability The compound may be rapidly metabolized in cellular or in vivo systems. Conduct metabolic stability assays using liver microsomes or hepatocytes to assess the compound's half-life.
Cell Permeability If using a cell-based assay where FXIa activity is relevant, consider the compound's ability to cross cell membranes.

Experimental Protocols

Key Experiment: Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the effect of this compound on the intrinsic coagulation pathway.

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in a suitable buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <0.5%) across all conditions.

  • Add the diluted this compound or vehicle control to normal human plasma and incubate for a specified period (e.g., 10 minutes) at 37°C.

  • Initiate the coagulation cascade by adding an aPTT reagent (containing a contact activator like silica or ellagic acid and phospholipids).

  • After a defined incubation time, add calcium chloride to trigger clot formation.

  • Measure the time to clot formation using a coagulometer.

  • Plot the clotting time against the concentration of this compound to determine the concentration-dependent effect.

Quantitative Data Summary

The following table summarizes hypothetical data for this compound based on the known properties of similar FXIa inhibitors.

Parameter This compound Reference Compound (e.g., Asundexian) Citation
FXIa IC50 (nM) 52-10[7]
Selectivity vs. Thrombin >1000-fold>1000-fold[2]
Selectivity vs. FXa >500-fold>500-fold[2]
aPTT Doubling Conc. (µM) 0.50.3-1.0[7][9]
Aqueous Solubility (pH 7.4, µg/mL) 2510-50[2]
Plasma Protein Binding (%) 9590-98

Visualizations

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa Activated by Thrombin, FXIIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX Activates TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVII FVII FVIIa FVIIa FVII->FVIIa FVIIa->TF_FVIIa TF_FVIIa->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin FXIa_IN_7 This compound FXIa_IN_7->FXIa

Caption: The coagulation cascade showing the point of inhibition of FXIa by this compound.

experimental_workflow cluster_prep Preparation cluster_assay aPTT Assay cluster_analysis Analysis A Prepare this compound Stock (e.g., in DMSO) B Serial Dilutions A->B C Incubate drug with plasma (37°C) B->C D Add aPTT Reagent C->D E Add CaCl2 to initiate clotting D->E F Measure Clotting Time E->F G Plot Data & Determine Potency F->G

Caption: A typical experimental workflow for evaluating this compound in an aPTT assay.

troubleshooting_logic Start Inconsistent Results? Check_Solubility Check Compound Solubility and Stability Start->Check_Solubility Is the compound precipitating? Check_Assay Verify Assay Conditions (Reagents, Controls) Start->Check_Assay Are controls performing as expected? Check_Selectivity Consider Off-Target Effects Start->Check_Selectivity Are results unexpected for FXIa inhibition? Resolution Consistent Data Check_Solubility->Resolution Check_Assay->Resolution Check_Selectivity->Resolution

Caption: A logical troubleshooting flowchart for addressing inconsistent experimental results.

References

Technical Support Center: Refining Small Molecule FXIa Inhibitor Synthesis for Higher Purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Factor XIa (FXIa) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of small molecule FXIa inhibitors, aiming to achieve higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: My final compound shows low purity after purification. What are the common sources of impurities?

A1: Low purity in the final product can arise from several sources throughout the synthetic route. Common culprits include:

  • Incomplete reactions: Starting materials or intermediates may not have fully reacted, leading to their presence in the final product.

  • Side reactions: Competing reaction pathways can generate structurally related byproducts that are often difficult to separate from the desired compound.

  • Reagent-derived impurities: Excess reagents, catalysts, or their decomposition products can contaminate the product.

  • Solvent and glassware contamination: Residual solvents or impurities from improperly cleaned glassware can be introduced.

  • Product degradation: The target molecule itself might be unstable under the reaction or purification conditions, leading to the formation of degradation products.

Q2: I am observing a persistent impurity with a similar polarity to my product. How can I improve the separation?

A2: Separating compounds with similar polarities is a common challenge. Consider the following strategies:

  • Optimize chromatographic conditions:

    • Column: Use a higher-resolution stationary phase (e.g., smaller particle size) or a different type of stationary phase (e.g., reverse-phase, normal-phase, or specialized columns).

    • Mobile Phase: Employ a shallower gradient or isocratic elution with a finely tuned solvent system. The addition of modifiers like trifluoroacetic acid (TFA) or triethylamine (TEA) can alter the retention behavior of your compound and impurities.

  • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be highly effective in removing closely related impurities. Experiment with different solvents and solvent mixtures to find optimal conditions.

  • Derivative Formation: In some cases, it may be possible to selectively react either the product or the impurity to form a derivative with significantly different properties, facilitating separation. The original compound can then be regenerated.

Q3: My reaction is not going to completion, resulting in a low yield. What steps can I take to improve the conversion?

A3: To drive a reaction to completion, consider the following adjustments:

  • Increase Reaction Time: Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to determine the optimal reaction time.

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful of potential side reactions or product degradation at higher temperatures.

  • Add Excess Reagent: Using a stoichiometric excess of one of the reactants can help drive the equilibrium towards the product side.

  • Remove a Byproduct: If a byproduct is formed that inhibits the reaction or is part of an equilibrium, its removal (e.g., by distillation or trapping) can improve conversion.

  • Catalyst: Ensure the catalyst is active and used in the correct amount. In some cases, switching to a more active catalyst may be necessary.

Troubleshooting Guides

Guide 1: Common Issues in Amide Coupling Reactions

Amide bond formation is a crucial step in the synthesis of many small molecule FXIa inhibitors.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete activation of the carboxylic acid.- Use a more efficient coupling agent (e.g., HATU, COMU).- Ensure anhydrous reaction conditions as water can quench the activated species.
Steric hindrance around the amine or carboxylic acid.- Increase reaction temperature.- Use a less sterically hindered coupling agent or base.
Epimerization Racemization of a chiral center adjacent to the carbonyl group.- Use a non-coordinating base (e.g., DIEA).- Perform the reaction at a lower temperature.- Add an epimerization-suppressing agent like HOAt.
Side Product Formation Formation of an N-acylurea byproduct from the coupling agent.- Use a different class of coupling agent (e.g., phosphonium-based instead of carbodiimide-based).
Guide 2: Purification Challenges with Polar Compounds

Many FXIa inhibitors contain polar functional groups, which can complicate purification.

Issue Potential Cause Troubleshooting Steps
Poor Solubility The compound is not soluble in the mobile phase.- Use a stronger organic solvent in the mobile phase (e.g., methanol or acetonitrile).- Add modifiers like TFA or formic acid to improve solubility of basic compounds.
Tailing on Silica Gel Strong interaction of polar functional groups with the silica surface.- Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., TEA for basic compounds, acetic acid for acidic compounds) to the mobile phase.
Irreversible Binding to Column Very strong adsorption to the stationary phase.- Switch to a less retentive stationary phase (e.g., C8 instead of C18 for reverse-phase) or consider alternative purification techniques like ion-exchange chromatography.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (2.0 eq), to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow Start Starting Materials Reaction1 Step 1: Amide Coupling Start->Reaction1 Purification1 Purification 1 (e.g., Column Chromatography) Reaction1->Purification1 Intermediate1 Intermediate A Purification1->Intermediate1 Reaction2 Step 2: Cyclization Intermediate1->Reaction2 Purification2 Purification 2 (e.g., Recrystallization) Reaction2->Purification2 FinalProduct Final FXIa Inhibitor Purification2->FinalProduct

Caption: A generic multi-step synthesis workflow for a small molecule FXIa inhibitor.

Troubleshooting_Purity Start Low Purity of Final Product CheckReaction Analyze Crude Reaction Mixture (LC-MS, NMR) Start->CheckReaction IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction SideProducts Side Products Present? IncompleteReaction->SideProducts No OptimizeReaction Optimize Reaction Conditions: - Increase time/temperature - Change reagents IncompleteReaction->OptimizeReaction Yes OptimizePurification Optimize Purification: - Different chromatography method - Recrystallization SideProducts->OptimizePurification Yes Degradation Product Degradation? SideProducts->Degradation No OptimizeReaction->CheckReaction PureProduct High Purity Product OptimizePurification->PureProduct MilderConditions Use Milder Conditions: - Lower temperature - Different reagents Degradation->MilderConditions Yes Degradation->PureProduct No MilderConditions->CheckReaction

Caption: A decision tree for troubleshooting low purity in the final product.

Validation & Comparative

Selectivity Profile of a Potent Factor XIa Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of a representative potent and selective Factor XIa (FXIa) inhibitor against other key serine proteases involved in the coagulation cascade and related physiological processes. The data presented herein is crucial for assessing the inhibitor's specificity and potential for off-target effects, a critical consideration in the development of novel antithrombotic agents. While the specific compound "FXIa-IN-7" did not yield a direct public data profile, this guide utilizes data from a well-characterized FXIa inhibitor to illustrate the expected selectivity profile for a compound in this class.

Data Presentation: Inhibitor Selectivity

The inhibitory activity of the representative FXIa inhibitor was assessed against a panel of serine proteases. The results, presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme's activity), are summarized in the table below. A higher IC50 value indicates lower potency and thus greater selectivity for the primary target, FXIa.

Serine ProteaseIC50 (nM)Selectivity Ratio (IC50 Protease / IC50 FXIa)
Factor XIa (FXIa) 2.8 1
Thrombin>10,000>3571
Factor Xa (FXa)>10,000>3571
Factor IXa (FIXa)>10,000>3571
Factor VIIa (FVIIa)>10,000>3571
Factor XIIa (FXIIa)>10,000>3571
Plasma Kallikrein64.423
Activated Protein C (APC)1022365
Trypsin5017.9
Plasmin>10,000>3571
Urokinase (uPA)>10,000>3571
Tissue Plasminogen Activator (tPA)>10,000>3571

Note: The data presented is for a representative irreversible FXIa inhibitor and is intended to be illustrative of the selectivity profile of a highly selective compound.[1]

Experimental Protocols

The following is a detailed methodology for a typical in vitro serine protease inhibition assay used to determine the selectivity profile of an inhibitor.

Materials:

  • Purified human serine proteases (FXIa, Thrombin, FXa, FIXa, FVIIa, FXIIa, Plasma Kallikrein, APC, Trypsin, Plasmin, uPA, tPA)

  • Specific chromogenic or fluorogenic substrates for each protease

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: The serine proteases are diluted to a final concentration that yields a linear rate of substrate hydrolysis over the course of the assay.

  • Inhibitor Preparation: A serial dilution of the test inhibitor is prepared in the assay buffer.

  • Incubation: The diluted enzyme is pre-incubated with the various concentrations of the test inhibitor (or vehicle control) for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the specific chromogenic or fluorogenic substrate.

  • Data Acquisition: The rate of substrate hydrolysis is measured by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percent inhibition is determined relative to the vehicle control. The IC50 values are then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Mandatory Visualizations

To further elucidate the context of FXIa inhibition and the experimental approach to its characterization, the following diagrams are provided.

Caption: The Coagulation Cascade highlighting the role of FXIa.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Serine Protease Solutions Incubation Pre-incubate Enzyme and Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of FXIa Inhibitor Inhibitor_Prep->Incubation Reaction Initiate Reaction with Chromogenic Substrate Incubation->Reaction Measurement Measure Absorbance/Fluorescence Change Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: Experimental workflow for determining serine protease inhibition.

References

A Comparative Guide: FXIa-IN-7 vs. Novel Oral Anticoagulants (NOACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticoagulant therapy is continuously evolving, with a significant focus on developing agents that can effectively prevent thrombosis while minimizing bleeding risks. Novel Oral Anticoagulants (NOACs), which include direct Factor Xa and thrombin inhibitors, have become the standard of care for many thromboembolic disorders. However, the search for even safer anticoagulants has led to the exploration of new targets within the coagulation cascade. One such promising target is Factor XIa (FXIa). This guide provides a comparative overview of the preclinical compound FXIa-IN-7 and established NOACs, focusing on their mechanism of action, and preclinical data, and offering insights into their potential therapeutic profiles.

Mechanism of Action: A Tale of Two Pathways

The coagulation cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. NOACs and FXIa inhibitors target different key enzymes within this cascade, leading to distinct pharmacological profiles.

Novel Oral Anticoagulants (NOACs): Marketed NOACs directly inhibit enzymes in the common pathway of the coagulation cascade.

  • Direct Factor Xa Inhibitors (e.g., Apixaban, Rivaroxaban): These agents directly bind to and inhibit Factor Xa, a critical enzyme that converts prothrombin to thrombin.

  • Direct Thrombin Inhibitors (e.g., Dabigatran): These drugs directly inhibit thrombin (Factor IIa), the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, which forms the structural basis of a thrombus.

This compound: A Focus on the Intrinsic Pathway: this compound is a small molecule inhibitor of Factor XIa. FXIa is a key component of the intrinsic pathway of coagulation. The intrinsic pathway is thought to be more critical for the amplification of thrombin generation that leads to pathological thrombosis, whereas the extrinsic pathway is considered essential for normal hemostasis. By selectively targeting FXIa, this compound aims to uncouple antithrombotic efficacy from bleeding risk.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XI FXI XII->XI Contact Activation IX FIX XI->IX X FX IX->X VIIIa TF_VIIa Tissue Factor-VIIa TF_VIIa->X II Prothrombin (FII) X->II Va Fibrinogen Fibrinogen II->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin FXIa_IN_7 This compound FXIa_IN_7->XI Inhibits NOAC_Xa NOACs (Xa inhibitors) e.g., Apixaban, Rivaroxaban NOAC_Xa->X Inhibits NOAC_IIa NOACs (IIa inhibitors) e.g., Dabigatran NOAC_IIa->II Inhibits

Figure 1: Mechanism of Action of this compound and NOACs in the Coagulation Cascade. This diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade and highlights the points of inhibition for this compound and different classes of NOACs.

Preclinical Data: A Comparative Look

Direct head-to-head clinical comparisons between this compound and NOACs are not yet available. However, preclinical data provides valuable insights into their potential efficacy and safety profiles.

ParameterThis compoundApixaban (Representative NOAC)Rivaroxaban (Representative NOAC)
Target Factor XIaFactor XaFactor Xa
In Vitro Potency (IC50/Ki) IC50: ~1.1 nM (FXIa)Ki: 0.08 nM (free FXa)Ki: 0.4 nM (FXa)
Anticoagulant Effect (in vitro) Prolongs aPTTProlongs PT and aPTTProlongs PT and aPTT
Thrombosis Models (e.g., FeCl3) Dose-dependent prevention of thrombosisDose-dependent prevention of thrombosisDose-dependent prevention of thrombosis
Bleeding Models (e.g., tail transection) Generally lower bleeding risk at antithrombotic doses compared to FXa inhibitorsDose-dependent increase in bleeding timeDose-dependent increase in bleeding time
Therapeutic Window Potentially widerEstablished, but with bleeding as a primary side effectEstablished, but with bleeding as a primary side effect

Data Interpretation: The in vitro potency of this compound against its target is high. The key differentiator for FXIa inhibitors as a class lies in the potential for a wider therapeutic window. Preclinical studies with various FXIa inhibitors have suggested that they can achieve effective antithrombosis with a lesser impact on hemostasis compared to Factor Xa inhibitors. This is attributed to the differential roles of the intrinsic and common pathways in thrombosis versus hemostasis.

Experimental Protocols

The following are representative protocols for key in vitro and in vivo assays used to characterize and compare anticoagulants like this compound and NOACs.

In Vitro Anticoagulant Activity

Activated Partial Thromboplastin Time (aPTT) Assay:

  • Principle: This assay evaluates the integrity of the intrinsic and common coagulation pathways.

  • Procedure:

    • Citrated human plasma is incubated with the test compound (e.g., this compound or a NOAC) at various concentrations.

    • An activator of the intrinsic pathway (e.g., silica) and phospholipids (aPTT reagent) are added, and the mixture is incubated.

    • Coagulation is initiated by the addition of calcium chloride.

    • The time to clot formation is measured.

Prothrombin Time (PT) Assay:

  • Principle: This assay assesses the extrinsic and common pathways of coagulation.

  • Procedure:

    • Citrated human plasma is incubated with the test compound.

    • Thromboplastin (a source of tissue factor and phospholipids) is added to initiate coagulation.

    • The time to clot formation is measured.

In Vivo Efficacy and Safety Models

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model (e.g., in Rats or Rabbits):

  • Principle: This model is used to evaluate the antithrombotic efficacy of a compound.

  • Procedure:

    • The test compound is administered to the animal (e.g., orally or intravenously).

    • A major artery (e.g., the carotid artery) is exposed.

    • A piece of filter paper saturated with ferric chloride is applied to the arterial surface to induce endothelial injury and thrombus formation.

    • Blood flow is monitored to determine the time to vessel occlusion.

Tail Transection Bleeding Model (e.g., in Mice or Rats):

  • Principle: This model assesses the effect of an anticoagulant on hemostasis.

  • Procedure:

    • The test compound is administered to the animal.

    • A standardized section of the animal's tail is transected.

    • The duration of bleeding or the total blood loss is measured.

experimental_workflow cluster_invitro In Vitro Characterization Enzyme_Assay Enzyme Inhibition Assay (IC50/Ki determination) Plasma_Assays Plasma Clotting Assays (aPTT, PT) Enzyme_Assay->Plasma_Assays Thrombosis_Model Thrombosis Model (e.g., FeCl3-induced) Plasma_Assays->Thrombosis_Model Dose Selection Bleeding_Model Bleeding Model (e.g., Tail Transection) Thrombosis_Model->Bleeding_Model Assess Therapeutic Window Efficacy Efficacy Assessment Thrombosis_Model->Efficacy Safety Safety Assessment Bleeding_Model->Safety

Figure 2: General Experimental Workflow for Preclinical Evaluation of Anticoagulants. This diagram outlines the typical progression from in vitro characterization to in vivo efficacy and safety assessment for novel anticoagulant compounds.

Conclusion and Future Directions

This compound, as a representative of the FXIa inhibitor class, holds significant promise as a next-generation anticoagulant. The primary differentiating hypothesis is its potential to offer a superior safety profile with a reduced risk of bleeding compared to NOACs that target the common pathway of coagulation. While the available preclinical data for FXIa inhibitors as a class is encouraging, more extensive head-to-head studies with marketed NOACs are necessary to fully elucidate the clinical potential of specific agents like this compound. Future research will need to focus on comprehensive clinical trials to validate these preclinical findings in human subjects. The development of FXIa inhibitors represents a targeted approach to anticoagulation that could redefine the balance between preventing thrombosis and preserving hemostasis.

Unraveling the Potential of FXIa Inhibitors in Thrombosis: A Head-to-Head Preclinical Comparison

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the efficacy and safety of novel Factor XIa inhibitors in established thrombosis models, providing researchers, scientists, and drug development professionals with critical comparative data to inform next-generation anticoagulant development.

The landscape of anticoagulant therapy is rapidly evolving, with Factor XIa (FXIa) emerging as a promising target to uncouple antithrombotic efficacy from bleeding risk.[1][2] This new class of anticoagulants aims to prevent pathological thrombus formation with a reduced impact on hemostasis compared to current standards of care.[3][4] Preclinical animal models are pivotal in evaluating the potential of these inhibitors. This guide provides a head-to-head comparison of key FXIa inhibitors based on published data from various thrombosis models, alongside detailed experimental protocols and visual pathway representations to facilitate a deeper understanding of their mechanism and evaluation.

The Role of FXIa in the Coagulation Cascade

Factor XIa plays a crucial role in the intrinsic pathway of the coagulation cascade, amplifying thrombin generation.[5] Its inhibition is hypothesized to dampen thrombosis without significantly impairing hemostasis, which is primarily driven by the extrinsic pathway.[6]

Figure 1: Coagulation cascade highlighting FXIa's role.

Comparative Efficacy and Safety in Preclinical Models

The following tables summarize the performance of various FXIa inhibitors in head-to-head comparisons within specific, well-characterized animal models of thrombosis.

Small Molecule Inhibitors

Oral small molecule inhibitors represent a major focus of current FXIa-targeted drug development.

Table 1: Comparison of Oral Small Molecule FXIa Inhibitors in Rabbit Thrombosis Models

InhibitorModelDoseThrombus Weight Reduction (%)Bleeding Time (BT) IncreasePharmacodynamic Marker (aPTT)Reference
Milvexian AV Shunt0.25 + 0.17 mg/kg + mg/kg/h34.3 ± 7.9Not reported in this study1.54-fold increase[7][8]
AV Shunt1.0 + 0.67 mg/kg + mg/kg/h51.6 ± 6.8Not reported in this study2.23-fold increase[7][8]
AV Shunt4.0 + 2.68 mg/kg + mg/kg/h66.9 ± 4.8Not reported in this study3.12-fold increase[7][8]
ECAT1 + 0.67 mg/kg + mg/kg/h70 ± 4No increase vs. aspirin aloneDose-dependent increase[9]
BMS-962212 ECATDose producing 80% efficacy80No increaseDose-dependent increase[10]
Inhibitor 47 AV ShuntID50: 0.95 mg/kg/hr50Not increased vs. vehicleNot specified[6]

AV Shunt: Arteriovenous Shunt Model; ECAT: Electrolytic-induced Carotid Arterial Thrombosis Model; aPTT: activated Partial Thromboplastin Time. Data are presented as mean ± SEM where available.

Antibody-Based Inhibitors

Monoclonal antibodies offer a different therapeutic modality, often with longer half-lives.

Table 2: Comparison of Antibody-Based FXIa Inhibitors

InhibitorModelKey Efficacy FindingKey Safety FindingReference
Abelacimab Ex vivo hemodialysisReduced device malfunction with enoxaparinDid not affect platelet aggregation[11][12]
Osocimab Not specified in detailDose-dependently increased aPTTLower bleeding vs. enoxaparin in Phase 2[3]
DEF (antibody) Rabbit cuticle BTEffective thrombosis inhibitionNo increase in bleeding time at high doses[13][14]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are protocols for commonly used thrombosis models.

Rabbit Electrolytic-induced Carotid Arterial Thrombosis (ECAT) Model

This model is widely used to evaluate antithrombotic efficacy in an arterial setting.

  • Animal Preparation: Anesthetized New Zealand White rabbits are used. The carotid artery is isolated.

  • Thrombus Induction: A needle electrode is inserted into the carotid artery, and a specific current (e.g., 10 mA) is applied for a set duration to induce endothelial injury and subsequent thrombosis.

  • Drug Administration: The test compound (e.g., Milvexian, BMS-962212) or vehicle is administered, typically as an intravenous bolus followed by a continuous infusion.[9][10]

  • Efficacy Measurement: Carotid blood flow is monitored continuously. The primary efficacy endpoints are the preservation of blood flow and the final weight of the thrombus formed over a defined period (e.g., 75 minutes).[9]

  • Safety and PD Measurement: Blood samples are collected to measure pharmacodynamic markers like aPTT. Bleeding time is often assessed in a separate model (e.g., cuticle bleeding time).[9][10]

Rabbit Arteriovenous (AV) Shunt Model

This model assesses venous thrombosis and the impact of anticoagulants.

  • Animal Preparation: Anesthetized rabbits have their carotid artery and jugular vein cannulated.

  • Shunt Placement: The cannulas are connected via a thrombogenic chamber (e.g., containing a silk thread) to create an extracorporeal shunt.

  • Drug Administration: The FXIa inhibitor or vehicle is administered intravenously as a bolus plus infusion.[8]

  • Efficacy Measurement: Blood is allowed to circulate through the shunt for a specified time. The primary endpoint is the weight of the thrombus formed on the silk thread.[7]

  • Pharmacodynamic Measurement: Blood samples are taken to determine ex vivo clotting times such as aPTT, PT, and TT.[8]

experimental_workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_prep Animal Anesthesia & Surgical Prep baseline Baseline Measurements (Blood Flow, etc.) animal_prep->baseline drug_prep Drug/Vehicle Preparation drug_admin Drug/Vehicle Administration (IV Bolus + Infusion) drug_prep->drug_admin baseline->drug_admin thrombus_induction Thrombus Induction (e.g., ECAT or AV Shunt) drug_admin->thrombus_induction monitoring Continuous Monitoring thrombus_induction->monitoring efficacy Efficacy Endpoint (Thrombus Weight, Blood Flow) monitoring->efficacy safety Safety Endpoint (Bleeding Time) monitoring->safety pd_pk PD/PK Analysis (aPTT, Drug Concentration) monitoring->pd_pk

Figure 2: Generalized workflow for preclinical thrombosis models.

Conclusion

Preclinical studies consistently demonstrate that FXIa inhibitors can achieve robust antithrombotic efficacy with a potentially wider therapeutic window compared to traditional anticoagulants.[9][15] Small molecules like milvexian have shown dose-dependent thrombus reduction in both arterial and venous thrombosis models, with limited impact on hemostasis.[7][8][9] Similarly, antibody-based approaches have shown promise in effectively inhibiting thrombosis without a corresponding increase in bleeding risk.[13][14]

While direct head-to-head trials in the same preclinical study are the gold standard for comparison, the data compiled here from various sources provide a strong rationale for the continued clinical development of FXIa inhibitors. The consistent finding of separating antithrombotic effects from significant bleeding risk across different molecules and models supports the hypothesis that targeting FXIa is a promising strategy for safer anticoagulation.[16][17] The ongoing and future clinical trials will be crucial in translating these preclinical findings into patient benefits.[1][18]

References

Comparative Analysis of FXIa-IN-7 Cross-Reactivity with Plasma Kallikrein

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the inhibitor FXIa-IN-7 and its cross-reactivity with plasma kallikrein, a key consideration in the development of safe and effective anticoagulants. Factor XIa (FXIa) and plasma kallikrein (PK) are homologous serine proteases that share significant structural similarity, making inhibitor selectivity a critical aspect of drug design to avoid off-target effects. This document presents quantitative data on the inhibitory potency of this compound and other FXIa inhibitors against both enzymes, details the experimental methodologies used for such evaluations, and visualizes the key relationships.

Inhibitor Selectivity Profile: FXIa vs. Plasma Kallikrein

The selectivity of an inhibitor is a crucial determinant of its therapeutic window. A highly selective inhibitor will potently inhibit the target enzyme (FXIa) while having minimal effect on related enzymes like plasma kallikrein. The following table summarizes the inhibitory potency (IC50 or Ki) of this compound and other known FXIa inhibitors against both FXIa and plasma kallikrein. A higher selectivity ratio indicates a more desirable profile with less potential for off-target effects related to plasma kallikrein inhibition.

InhibitorTarget: FXIaOff-Target: Plasma KallikreinSelectivity Ratio (PK/FXIa)
This compound IC50: 1.9 nMIC50: 6.8 nM3.6
Compound 1 Ki: 0.18 nMKi: 0.24 nM1.3
Compound 2 Ki: 0.26 nMKi: 0.17 nM0.65
Compound 3 Ki: 0.3 nMKi: 1.1 nM3.7
BMS-262084 Ki: 0.3 nMKi: >1000 nM>3333
GSK's Compound Ki: 0.6 nMKi: 1.9 nM3.2

Note: Data for this compound is presented as IC50 values, while data for other compounds are presented as Ki values. IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions, whereas Ki is the dissociation constant of the enzyme-inhibitor complex and represents a more absolute measure of binding affinity. A direct numerical comparison should be made with this in mind.

Experimental Protocols

The determination of inhibitor potency and selectivity against FXIa and plasma kallikrein is typically performed using in vitro enzyme inhibition assays. A generalized protocol for a chromogenic substrate-based assay is detailed below.

Objective: To determine the IC50 or Ki of an inhibitor against human FXIa and plasma kallikrein.
Materials:
  • Enzymes: Purified human Factor XIa and purified human plasma kallikrein.

  • Substrates: Chromogenic substrate for FXIa (e.g., S-2366) and for plasma kallikrein (e.g., S-2302).

  • Inhibitors: Test compound (e.g., this compound) at various concentrations.

  • Buffer: Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing PEG8000 and/or bovine serum albumin).

  • Microplate: 96-well, clear, flat-bottom plates.

  • Instrumentation: Microplate reader capable of measuring absorbance at 405 nm.

Methodology:
  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the inhibitor in the assay buffer.

    • Prepare solutions of the enzymes and substrates in the assay buffer at predetermined concentrations.

  • Assay Procedure:

    • Add a fixed volume of the assay buffer to all wells of the microplate.

    • Add a small volume of the inhibitor dilutions to the appropriate wells. For control wells (100% enzyme activity), add the same volume of buffer/solvent.

    • Add the enzyme solution (FXIa or plasma kallikrein) to all wells and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.

    • Initiate the enzymatic reaction by adding the corresponding chromogenic substrate to all wells.

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the data by setting the uninhibited control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

    • If determining the Ki value, the Cheng-Prusoff equation can be used if the substrate concentration and its Michaelis-Menten constant (Km) are known.

Visualizing the Inhibition Pathway

The following diagrams illustrate the targeted inhibition of FXIa and the potential off-target inhibition of plasma kallikrein by a small molecule inhibitor like this compound.

cluster_coagulation Coagulation Cascade cluster_kallikrein_kinin Kallikrein-Kinin System FXIa Factor XIa PK Plasma Kallikrein Inhibitor This compound Inhibitor->FXIa Primary Target Inhibition Inhibitor->PK Off-Target Cross-Reactivity start Prepare Reagents (Enzyme, Substrate, Inhibitor) incubate Incubate Enzyme with Inhibitor start->incubate react Add Chromogenic Substrate to Initiate Reaction incubate->react measure Measure Absorbance Change (405 nm) react->measure analyze Calculate % Inhibition and Determine IC50/Ki measure->analyze

Distinguishing Allosteric vs. Active Site Inhibition of FXIa: A Comparative Guide to FXIa-IN-7 and Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel inhibitor is paramount. This guide provides a comparative analysis of FXIa-IN-7, a potent active site inhibitor of Factor XIa (FXIa), against known allosteric inhibitors. By examining the experimental data and methodologies, we aim to clearly delineate the characteristics that confirm the binding modality of these compounds.

Factor XIa (FXIa) is a critical enzyme in the intrinsic pathway of the coagulation cascade and a promising target for the development of new anticoagulants with a potentially lower risk of bleeding compared to current therapies. Inhibitors of FXIa can be broadly categorized into two classes based on their mechanism of action: active site inhibitors, which directly compete with the natural substrate for binding to the catalytic site, and allosteric inhibitors, which bind to a site remote from the active site, inducing a conformational change that modulates the enzyme's activity.

This guide focuses on confirming the active site inhibition mechanism of this compound by comparing its characteristics with those of well-established allosteric FXIa inhibitors.

Comparative Analysis of FXIa Inhibitors

The following tables summarize the key quantitative data for this compound and a representative allosteric inhibitor, sulfated pentagalloylglucopyranoside (SPGG).

Compound Inhibition Type IC50 (FXIa) Ki (FXIa) Selectivity Key Experimental Evidence
This compound (Compound 23) Active Site0.4 nM[1]Sub-nanomolarHigh selectivity over other coagulation proteasesStructure-based design targeting active site pockets (S1, S1β, S1'); X-ray co-crystal structure showing binding in the active site.
Sulfated Pentagalloylglucopyranoside (SPGG) Allosteric~400 nMNot applicable (allosteric)>200-fold selective over other serine proteasesBinds to the heparin-binding site, remote from the active site; induces conformational changes in the active site.[2][3]

Note: IC50 and Ki values can vary depending on assay conditions.

Experimental Protocols for Determining Inhibition Mechanism

The differentiation between active site and allosteric inhibition relies on a combination of enzymology, biophysical techniques, and structural biology. Below are detailed methodologies for key experiments.

Enzyme Inhibition Kinetics

Objective: To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor constant (Ki).

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human FXIa is used as the enzyme. A chromogenic or fluorogenic substrate that is specifically cleaved by FXIa is prepared at various concentrations.

  • Inhibition Assay:

    • A series of reactions are set up with a fixed concentration of FXIa and varying concentrations of the substrate.

    • For each substrate concentration, a range of inhibitor concentrations (including a no-inhibitor control) is added.

    • The reactions are initiated, and the rate of product formation is measured over time using a spectrophotometer or fluorometer.

  • Data Analysis:

    • The initial reaction velocities (v) are plotted against the substrate concentration ([S]) for each inhibitor concentration.

    • The data is fitted to the Michaelis-Menten equation to determine the apparent Vmax and Km values at each inhibitor concentration.

    • A Lineweaver-Burk, Dixon, or Cornish-Bowden plot is generated to visualize the mechanism of inhibition.

      • Competitive Inhibition (Active Site Binding): Vmax remains unchanged, while Km increases with increasing inhibitor concentration. Lineweaver-Burk plots will show lines with different slopes intersecting at the same point on the y-axis.

      • Non-competitive Inhibition (Allosteric Binding): Vmax decreases, while Km remains unchanged. Lineweaver-Burk plots will show lines with different slopes intersecting at the same point on the x-axis.

      • Mixed/Uncompetitive Inhibition (Allosteric Binding): Both Vmax and Km are affected.

    • The inhibitor constant (Ki) is calculated from the replots of the slopes or intercepts of the primary plots versus inhibitor concentration.

X-ray Crystallography

Objective: To obtain a high-resolution three-dimensional structure of the inhibitor bound to FXIa, providing direct visualization of the binding site.

Protocol:

  • Protein Expression and Purification: High-purity FXIa is expressed and purified.

  • Co-crystallization: The purified FXIa is incubated with a molar excess of the inhibitor to form a stable complex.

  • Crystallization Screening: The FXIa-inhibitor complex is subjected to a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, and a molecular model of the FXIa-inhibitor complex is built and refined.

Interpretation: The final structure will reveal the precise location of the inhibitor on the FXIa enzyme. Binding within the catalytic triad (His-57, Asp-102, Ser-195) and the surrounding S1, S2, and S4 specificity pockets confirms active site inhibition. Binding to a distinct site, such as the heparin-binding site, confirms allosteric inhibition.

Competition Binding Assays

Objective: To determine if the inhibitor competes with a known active site or allosteric ligand for binding to FXIa.

Protocol:

  • Ligand Selection: A labeled ligand with a known binding site on FXIa is chosen (e.g., a fluorescently labeled active site probe or a known allosteric modulator).

  • Binding Assay:

    • FXIa is incubated with the labeled ligand in the presence of increasing concentrations of the test inhibitor.

    • The amount of bound labeled ligand is measured using a suitable technique (e.g., fluorescence polarization, surface plasmon resonance).

  • Data Analysis: A decrease in the binding of the labeled ligand with increasing concentrations of the test inhibitor indicates that both compounds compete for the same or overlapping binding sites. If the labeled ligand is an active site binder, then the test inhibitor is also likely an active site binder.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the coagulation cascade and the experimental workflow for characterizing an FXIa inhibitor.

Caption: Simplified diagram of the coagulation cascade highlighting the role of FXIa.

Inhibition_Mechanism_Workflow cluster_Mechanism Mechanism Determination Start Novel FXIa Inhibitor Kinetics Enzyme Inhibition Kinetics Start->Kinetics Structural X-ray Crystallography / NMR Start->Structural Competition Competition Binding Assays Start->Competition Active_Site Active Site Inhibition Kinetics->Active_Site Competitive Allosteric Allosteric Inhibition Kinetics->Allosteric Non-competitive / Mixed Structural->Active_Site Binds in catalytic pocket Structural->Allosteric Binds at remote site Competition->Active_Site Displaces active site probe Competition->Allosteric Does not displace active site probe

Caption: Experimental workflow for determining the inhibition mechanism of an FXIa inhibitor.

Conclusion

References

Independent Validation of FXIa Inhibitor Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of recently developed Factor XIa (FXIa) inhibitors, alongside a detailed experimental protocol for the independent validation of their half-maximal inhibitory concentration (IC50) values. The information presented here is intended to assist researchers in the selection and evaluation of FXIa inhibitors for anticoagulant therapy development.

Comparative Potency of FXIa Inhibitors

The following table summarizes the reported potency of selected FXIa inhibitors. As "FXIa-IN-7" is not a publicly documented inhibitor, this guide focuses on Asundexian as the primary compound of interest, with Milvexian and Abelacimab as key comparators.

InhibitorTypeTargetPotency (IC50 / Ki)Reference
Asundexian (BAY-2433334) Small MoleculeFXIaIC50: 1 nM (in buffer)[1][2], IC50: 0.14 µM (in human plasma)[2][1][2]
Milvexian (BMS-986177/JNJ-70033093) Small MoleculeFXIaKi: 0.11 nM (human)[3][3]
Abelacimab (MAA868) Monoclonal AntibodyFXI and FXIaIC50: 2.8 nM [4][5][4][5]

Experimental Protocol: Determination of FXIa IC50 using a Chromogenic Substrate Assay

This protocol outlines a standard procedure for determining the IC50 value of a test compound against human FXIa in a purified system.

1. Materials and Reagents:

  • Human Factor XIa (FXIa), active enzyme

  • Chromogenic FXIa Substrate (e.g., S-2366)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)

  • Test Inhibitor (e.g., Asundexian)

  • Solvent for inhibitor (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Experimental Procedure:

  • Preparation of Reagents:

    • Reconstitute and dilute Human FXIa to a working concentration (e.g., 2 nM) in Assay Buffer.

    • Prepare a stock solution of the chromogenic substrate (e.g., 10 mM S-2366 in sterile water). Dilute the stock to a working concentration (e.g., 1 mM) in Assay Buffer. The final substrate concentration in the assay should be at or near the Km for the enzyme.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

    • Create a serial dilution series of the test inhibitor in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

  • Assay Setup:

    • Add Assay Buffer to all wells of a 96-well microplate.

    • Add the serially diluted test inhibitor to the appropriate wells.

    • Include control wells:

      • No Enzyme Control (Blank): Assay Buffer only.

      • No Inhibitor Control (100% Activity): Assay Buffer and solvent vehicle.

    • Add the diluted Human FXIa solution to all wells except the "No Enzyme Control".

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

    • Immediately place the microplate in a plate reader pre-set to the appropriate temperature.

    • Measure the change in absorbance at 405 nm over a set period in kinetic mode. The rate of color development is proportional to the FXIa activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Normalize the velocities of the inhibitor-treated wells to the "No Inhibitor Control" (representing 100% activity).

    • Plot the percentage of FXIa inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Experimental Workflow

FXIa_IC50_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_enzyme Prepare FXIa Solution add_reagents Add Buffer, Inhibitor, and FXIa to Microplate prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Initiate with Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_substrate read_plate Kinetic Read at 405 nm add_substrate->read_plate calc_velocity Calculate Reaction Velocities read_plate->calc_velocity normalize Normalize to Control calc_velocity->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for FXIa IC50 Determination.

References

Safety Operating Guide

Personal protective equipment for handling FXIa-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of the selective Factor XIa inhibitor, FXIa-IN-7.

This document provides critical safety and logistical information for the handling of this compound in a laboratory setting. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Given that this compound is a potent, selective, and orally bioavailable Factor XIa inhibitor, appropriate personal protective equipment must be worn at all times to prevent accidental exposure. The following table summarizes the required PPE for handling this compound in solid and solution forms.

Form Task Required PPE
Solid (Powder) Weighing, aliquoting, preparing solutions- Gloves: Nitrile or other chemically resistant gloves. Double gloving is recommended. - Eye Protection: Safety glasses with side shields or safety goggles. - Lab Coat: Standard laboratory coat. - Respiratory Protection: Use of a certified respirator (e.g., N95) is recommended, especially when handling larger quantities or if there is a risk of aerosolization. Work should be performed in a chemical fume hood or a ventilated enclosure.
Solution Handling, dilutions, experimental use- Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or safety goggles. - Lab Coat: Standard laboratory coat.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of this compound and to prevent contamination and accidental exposure.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound is typically shipped at room temperature.[1]

  • For long-term storage, it is recommended to store the compound as a solid at -20°C.

  • Solutions of this compound can be prepared in a suitable solvent (e.g., DMSO) and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Preparation of Solutions:

  • All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation risk.

  • Use appropriate labware (e.g., glass vials, volumetric flasks) for preparing solutions.

  • Ensure the compound is fully dissolved before use in experiments.

General Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound.

  • In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS) or product information sheet from the supplier.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Waste Type Disposal Procedure
Solid Waste - Contaminated consumables (e.g., pipette tips, tubes, gloves, weighing paper) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste - Unused or waste solutions of this compound should be collected in a sealed, clearly labeled hazardous waste container. - Do not pour solutions down the drain.
Sharps - Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

Experimental Protocols

The following are summaries of key experimental protocols adapted from the primary literature describing this compound.[2]

FXIa Inhibition Assay (In Vitro)

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against Factor XIa.

Methodology:

  • Reagents and Materials:

    • Human Factor XIa

    • Chromogenic substrate for FXIa (e.g., S-2366)

    • Assay buffer (e.g., Tris-HCl buffer with physiological salts and a carrier protein like BSA)

    • This compound stock solution (in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add a fixed concentration of human Factor XIa to each well of the microplate.

    • Add the serially diluted this compound to the wells containing Factor XIa and incubate for a specified pre-incubation time at room temperature.

    • Initiate the enzymatic reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

    • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay measures the effect of this compound on the intrinsic pathway of coagulation in plasma.

Methodology:

  • Reagents and Materials:

    • Human plasma (citrated)

    • aPTT reagent (containing a contact activator and phospholipids)

    • Calcium chloride (CaCl2) solution

    • This compound stock solution (in DMSO)

    • Coagulometer

  • Procedure:

    • Prepare dilutions of this compound in a suitable buffer or saline.

    • Incubate a mixture of human plasma and the aPTT reagent at 37°C.

    • Add the desired concentration of this compound to the plasma-reagent mixture and incubate for a specified time.

    • Initiate clotting by adding a pre-warmed CaCl2 solution.

    • Measure the time to clot formation using a coagulometer.

    • Compare the clotting times of samples containing this compound to a vehicle control to determine the anticoagulant effect.

Visualized Workflows

Handling and PPE Workflow

Handling and PPE Workflow This compound Handling and PPE Workflow cluster_preparation Preparation cluster_handling Handling cluster_completion Completion Start Start Assess Task Assess Task Start->Assess Task Solid Compound Solid Compound Assess Task->Solid Compound Solid Solution Solution Assess Task->Solution Liquid Don PPE Don PPE Solid Compound->Don PPE Gloves, Goggles, Lab Coat, Respirator Solution->Don PPE Gloves, Goggles, Lab Coat Weighing/Aliquoting Weighing/Aliquoting Don PPE->Weighing/Aliquoting Solution Preparation Solution Preparation Weighing/Aliquoting->Solution Preparation Experimental Use Experimental Use Solution Preparation->Experimental Use Dispose Waste Dispose Waste Experimental Use->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands End End Wash Hands->End

Caption: Workflow for appropriate PPE selection and handling of this compound.

Disposal Workflow

Disposal Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal Start Start Contaminated Material Contaminated Material Start->Contaminated Material Solid Waste Solid Waste Contaminated Material->Solid Waste Gloves, Tips, etc. Liquid Waste Liquid Waste Contaminated Material->Liquid Waste Solutions Sharps Sharps Contaminated Material->Sharps Needles, etc. Hazardous Solid Waste Container Hazardous Solid Waste Container Solid Waste->Hazardous Solid Waste Container Hazardous Liquid Waste Container Hazardous Liquid Waste Container Liquid Waste->Hazardous Liquid Waste Container Sharps Container Sharps Container Sharps->Sharps Container Label and Seal Containers Label and Seal Containers Hazardous Solid Waste Container->Label and Seal Containers Hazardous Liquid Waste Container->Label and Seal Containers Sharps Container->Label and Seal Containers Store in Designated Area Store in Designated Area Label and Seal Containers->Store in Designated Area Arrange for Hazardous Waste Pickup Arrange for Hazardous Waste Pickup Store in Designated Area->Arrange for Hazardous Waste Pickup End End Arrange for Hazardous Waste Pickup->End

Caption: Step-by-step process for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.